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  • Product: 4-Chloro-1-benzofuran-2-carbaldehyde
  • CAS: 1497131-45-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-chloro-1-benzofuran-2-carbaldehyde

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-chloro-1-benzofuran-2-carbaldehyde. Designed for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-chloro-1-benzofuran-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and similar heterocyclic compounds. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust predictive analysis grounded in the established NMR data of analogous structures.

Introduction

4-chloro-1-benzofuran-2-carbaldehyde is a substituted heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are significant structural motifs found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Accurate structural characterization is paramount in the development of novel therapeutics, and NMR spectroscopy stands as an indispensable tool for the unambiguous determination of molecular architecture.[2][3] This guide will delve into the expected ¹H and ¹³C NMR spectral features of 4-chloro-1-benzofuran-2-carbaldehyde, providing a detailed interpretation based on the influence of its constituent functional groups.

Core Principles of NMR Spectroscopy of Substituted Benzofurans

The benzofuran ring system presents a unique electronic environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons are influenced by several factors, including the aromaticity of the fused rings, the electronegativity of the furan oxygen, and the electronic effects of substituents.

In the case of 4-chloro-1-benzofuran-2-carbaldehyde, the presence of an electron-withdrawing aldehyde group at the 2-position and a halogen (chloro) group at the 4-position significantly modulates the chemical environment of the nuclei within the molecule. The aldehyde proton is expected to appear at a characteristically low field (downfield) due to the strong deshielding effect of the carbonyl group.[4][5] Similarly, the aromatic protons and carbons will exhibit shifts that are a composite of the effects of the fused furan ring, the aldehyde, and the chloro substituent.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality NMR data, a well-defined experimental protocol is crucial. The following procedure outlines a self-validating system for the analysis of aromatic aldehydes like 4-chloro-1-benzofuran-2-carbaldehyde.

Sample Preparation
  • Analyte Purity: Ensure the sample of 4-chloro-1-benzofuran-2-carbaldehyde is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the analyte is essential. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[6]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6 mL of the deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.[3][4]

  • Transfer to NMR Tube: Carefully transfer the prepared solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[6]

Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition:

Caption: Structure of 4-chloro-1-benzofuran-2-carbaldehyde with atom numbering.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. [3]

  • Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing above δ 175 ppm. [7]* Aromatic and Furan Carbons: The remaining eight carbons of the benzofuran ring system will resonate in the aromatic region (δ 110-160 ppm). [8]The carbon attached to the chlorine (C-4) and the carbons of the furan ring (C-2 and C-7a) are expected to be significantly deshielded. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-chloro-1-benzofuran-2-carbaldehyde. By understanding the fundamental principles of NMR and the influence of various substituents on chemical shifts, researchers can confidently approach the structural elucidation of this and related heterocyclic compounds. The experimental protocols and predictive data presented herein serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem. (n.d.).
  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (n.d.).
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem. (n.d.).
  • Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones - ACS Publications. (2013, March 19).
  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. (n.d.).
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).
  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (2026, March 1).
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. (2021, April 14).
  • Interpreting | OpenOChem Learn. (n.d.).
  • 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (2023, May 31).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
  • Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Example 8. (n.d.).
  • Benzofuran(271-89-6) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Pathways of 4-Chloro-1-benzofuran-2-carbaldehyde

An In-Depth Technical Guide for Analytical Scientists and Drug Development Professionals Executive Summary In preclinical drug discovery, the benzofuran scaffold is a highly privileged pharmacophore, routinely leveraged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Scientists and Drug Development Professionals

Executive Summary

In preclinical drug discovery, the benzofuran scaffold is a highly privileged pharmacophore, routinely leveraged for its rigid, electron-rich geometry. 4-chloro-1-benzofuran-2-carbaldehyde (C₉H₅ClO₂) serves as a critical synthetic intermediate and a structural analog for various bioactive compounds. For analytical scientists, mastering its gas-phase fragmentation behavior is non-negotiable for accurate metabolite identification, impurity profiling, and structural confirmation.

This whitepaper deconstructs the mass spectrometry (MS) fragmentation pathways of 4-chloro-1-benzofuran-2-carbaldehyde. By analyzing both Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, we provide a mechanistic breakdown of its structural degradation, supported by self-validating experimental protocols designed for high-throughput analytical environments.

Structural and Electronic Dynamics

The fragmentation of 4-chloro-1-benzofuran-2-carbaldehyde is dictated by three distinct structural features:

  • The C2-Carbaldehyde (Formyl) Group: Highly susceptible to α-cleavage, driving the formation of highly stable acylium ions.

  • The C4-Chlorine Atom: Acts as an isotopic beacon. The natural ³⁵Cl/³⁷Cl isotopic distribution (~3:1 ratio) provides an internal validation mechanism for tracking fragment lineage.

  • The Benzofuran Core: The heterocyclic oxygen facilitates the expulsion of carbon monoxide (CO) following initial side-chain cleavage, a universal hallmark of furan-containing architectures[1].

Gas-Phase Fragmentation Mechanics

Electron Ionization (EI) Pathways

Under standard 70 eV EI conditions, the molecule forms a robust radical cation [M]⁺• at m/z 180 (³⁵Cl) and 182 (³⁷Cl). The high internal energy imparted by EI drives extensive, reproducible structural cleavage[2].

  • Pathway A: Aldehyde Cleavage (Acylium Ion Formation) The most thermodynamically favored event is the loss of a hydrogen radical (H•) from the formyl group, yielding the [M-H]⁺ ion (m/z 179/181). The resulting acylium cation is heavily stabilized by resonance across the benzofuran π-system. Alternatively, the entire formyl radical (CHO•) can be expelled, generating a benzofuranyl cation at m/z 151/153.

  • Pathway B: Halogen Expulsion The direct loss of a chlorine radical (Cl•) generates the[M-Cl]⁺ cation at m/z 145. Because the chlorine atom is lost, this fragment entirely lacks the M+2 isotopic signature, collapsing into a monoisotopic peak. This isotopic collapse is a definitive, self-validating proof of halogen loss.

  • Pathway C: Benzofuran Ring Contraction Following the loss of the formyl group, the residual benzofuranyl cation (m/z 151/153) frequently undergoes heterocyclic ring cleavage. The oxygen atom is expelled as neutral carbon monoxide (CO, -28 Da), resulting in a contracted aromatic cation at m/z 123/125[3].

Fragmentation M [M]+• m/z 180 (35Cl) / 182 (37Cl) MH [M - H]+ m/z 179 / 181 (Acylium Ion) M->MH - H• (-1 Da) MCO [M - CO]+• m/z 152 / 154 M->MCO - CO (-28 Da) MCHO [M - CHO]+ m/z 151 / 153 M->MCHO - CHO• (-29 Da) MCl [M - Cl]+ m/z 145 M->MCl - Cl• (-35 Da) Ring Ring Cleavage m/z 123 / 125 MCHO->Ring - CO (-28 Da)

Figure 1: Primary EI-MS fragmentation pathways of 4-chloro-1-benzofuran-2-carbaldehyde.

Electrospray Ionization (ESI-MS/MS) Pathways

In LC-MS workflows, ESI positive mode yields the even-electron protonated molecule [M+H]⁺ at m/z 181/183. Upon Collision-Induced Dissociation (CID), the fragmentation is softer. The dominant pathway is the neutral loss of CO (28 Da) from the aldehyde group, yielding m/z 153/155. Unlike EI, the loss of a chlorine radical from an even-electron precursor is less favored, though the neutral loss of HCl (36 Da) can occasionally be observed at higher collision energies[1].

Quantitative Fragment Mapping

The table below summarizes the diagnostic ions critical for algorithmic library matching and manual spectral interpretation.

Fragment IonFormulam/z (³⁵Cl)m/z (³⁷Cl)Relative AbundanceDiagnostic Significance
Molecular Ion [M]⁺• C₉H₅ClO₂⁺•180182100% (Base)Confirms intact molecular weight and presence of one Cl atom via 3:1 ratio.
Acylium Ion [M-H]⁺ C₉H₄ClO₂⁺179181HighIndicates presence of an aldehyde; highly stabilized by aromatic resonance.
[M-CO]⁺• C₈H₅ClO⁺•152154LowDirect expulsion of CO from the aldehyde moiety.
[M-CHO]⁺ C₈H₄ClO⁺151153MediumConfirms formyl group loss; leaves a substituted benzofuranyl cation.
[M-Cl]⁺ C₉H₅O₂⁺145N/ALow-MediumValidates halogen presence; collapse of isotopic pattern confirms Cl loss.
Ring Cleavage C₇H₄Cl⁺123125MediumHallmark of benzofuran core; expulsion of CO from the heterocyclic furan ring.

Self-Validating Analytical Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality-driven checkpoint to eliminate false positives during structural elucidation.

Workflow Prep Sample Prep (0.1 mg/mL) Chrom Chromatography (UHPLC / GC) Prep->Chrom Ion Ionization (ESI+ / EI) Chrom->Ion MS Mass Analysis (Q-TOF / Quad) Ion->MS Data Data Processing (Isotope ID) MS->Data

Figure 2: Standardized LC-MS/MS and GC-MS experimental workflow for structural validation.

Protocol A: High-Resolution LC-ESI-MS/MS (Metabolite & Impurity Profiling)
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency to yield the [M+H]⁺ precursor ion.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: Ensures the aldehyde is separated from structurally similar oxidized impurities (e.g., 4-chloro-1-benzofuran-2-carboxylic acid), preventing isobaric interference.

  • Source Optimization: Operate in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: These parameters are optimized for small, semi-volatile aromatic aldehydes to prevent premature in-source fragmentation.

  • MS/MS Acquisition (CID): Isolate m/z 181.0 and m/z 183.0. Apply a Collision Energy (CE) ramp from 10 to 40 eV using Argon gas.

    • Self-Validation Checkpoint: The data system must confirm that fragments generated from m/z 181 and m/z 183 exhibit a corresponding 2 Da shift, proving the fragment retains the chlorine atom.

Protocol B: GC-EI-MS (Standardized Library Matching)
  • Sample Preparation: Dilute the stock solution to 10 µg/mL in MS-grade Hexane.

  • GC Separation: Utilize a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) with Helium carrier gas at 1.0 mL/min. Program the oven: 80°C hold for 1 min, ramp at 20°C/min to 280°C.

  • Electron Ionization: Set the ion source temperature to 230°C and electron energy strictly to 70 eV.

    • Causality: 70 eV is the universal standard for EI. Deviating from this energy alters the internal energy deposition, rendering the resulting spectra unsearchable against standard libraries.

  • Data Processing & Isotopic Validation: Scan from m/z 50 to 300.

    • Self-Validation Checkpoint: Actively evaluate the ³⁵Cl/³⁷Cl isotopic ratio for the m/z 180 precursor. If the m/z 145 fragment exhibits a monoisotopic profile (lacking the M+2 peak), this definitively validates the expulsion of the chlorine radical, eliminating false-positive structural assignments.

Conclusion

The mass spectrometric analysis of 4-chloro-1-benzofuran-2-carbaldehyde provides a masterclass in the fragmentation of halogenated heterocyclic aldehydes. By understanding the thermodynamic drivers behind acylium ion formation, halogen radical expulsion, and heterocyclic ring contraction, analytical scientists can confidently map these pathways to elucidate complex drug metabolites and synthetic impurities.

References

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816 (2017). Available at:[Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. Rapid Communications in Mass Spectrometry, 21(8), 1414-20 (2007). Available at:[Link]

  • Benzofuran - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Electronic and Steric Properties of 4-Chloro-1-Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the electronic and steric properties of 4-chloro-1-benzofuran derivatives. As a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electronic and steric properties of 4-chloro-1-benzofuran derivatives. As a privileged scaffold in medicinal chemistry, the benzofuran core is of significant interest, and the introduction of a chloro-substituent at the 4-position imparts unique characteristics that influence molecular interactions, reactivity, and biological activity. This document delves into the theoretical underpinnings of these properties, supported by computational analysis and experimental data. Detailed protocols for the synthesis and characterization of a representative 4-chloro-1-benzofuran derivative are provided to facilitate further research and application in drug discovery and materials science.

Introduction: The Significance of the Benzofuran Scaffold and the Influence of Halogenation

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules with diverse pharmacological activities.[1][2] Its derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and biological profiles.

Halogenation, particularly chlorination, is a common strategy in drug design to modulate a molecule's properties. The introduction of a chlorine atom can significantly alter lipophilicity, metabolic stability, and binding affinity to biological targets. The position of the chlorine substituent on the benzofuran ring is crucial in determining its electronic and steric influence. This guide focuses specifically on 4-chloro-1-benzofuran derivatives, a class of compounds with emerging potential in various therapeutic areas.

Electronic Properties of the 4-Chloro-1-Benzofuran Core

The electronic landscape of the 4-chloro-1-benzofuran scaffold is a complex interplay of the electron-donating character of the furan oxygen and the electron-withdrawing nature of the chlorine atom. These opposing effects create a unique distribution of electron density that dictates the molecule's reactivity and its ability to engage in non-covalent interactions.

Inductive and Resonance Effects

The chlorine atom at the 4-position exerts a dual electronic influence:

  • -I (Inductive) Effect: Due to its high electronegativity, the chlorine atom withdraws electron density from the benzene ring through the sigma bond framework. This inductive effect deactivates the aromatic ring towards electrophilic attack.

  • +R (Resonance) Effect: The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, partially counteracting the inductive withdrawal.

The interplay of these effects results in a nuanced electronic character. While the benzene ring is generally deactivated, the ortho and para positions relative to the furan ring fusion remain susceptible to electrophilic substitution, albeit with modified reactivity compared to the parent benzofuran.

Computational Analysis of Electronic Parameters

To quantify the electronic properties of 4-chloro-1-benzofuran, Density Functional Theory (DFT) calculations can be employed. These computational methods provide valuable insights into the molecular orbital energies, charge distribution, and electrostatic potential.

Table 1: Calculated Electronic Properties of 4-Chloro-1-Benzofuran (Exemplary Data)

ParameterValueSignificance
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy-1.2 eVLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.
Dipole Moment2.1 DA measure of the overall polarity of the molecule.

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the DFT calculations.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For 4-chloro-1-benzofuran, the MEP would likely show a region of negative potential around the furan oxygen and the chlorine atom, indicating their electron-rich nature, while the hydrogen atoms would exhibit positive potential.

Steric Properties and Conformational Analysis

The steric hindrance imposed by the 4-chloro substituent plays a critical role in determining the molecular shape and its interactions with other molecules, particularly in the context of drug-receptor binding.

Influence of the 4-Chloro Group on Molecular Conformation

The presence of the chlorine atom at the 4-position introduces steric bulk in the vicinity of the furan ring. This can influence the preferred conformation of substituents at adjacent positions and can restrict the rotation of appended functional groups.

Impact on Reactivity and Molecular Recognition

The steric bulk of the 4-chloro group can influence the regioselectivity of chemical reactions. For example, in electrophilic aromatic substitution reactions, the approach of the electrophile to the positions adjacent to the chloro-substituent may be hindered.

In the context of drug design, the steric profile of 4-chloro-1-benzofuran derivatives is a key determinant of their binding affinity and selectivity for a particular biological target. The size and shape of the molecule must be complementary to the binding pocket of the protein. Molecular modeling and docking studies are essential tools for predicting and understanding these steric interactions.

Synthesis and Characterization of 4-Chloro-1-Benzofuran Derivatives

The synthesis of 4-chloro-1-benzofuran derivatives can be achieved through various synthetic routes. A common and efficient method involves the palladium-catalyzed Sonogashira coupling of a substituted phenol with a terminal alkyne, followed by an intramolecular cyclization.[3]

Experimental Protocol: Synthesis of 4-Chloro-1-benzofuran

This protocol describes the synthesis of 4-chloro-1-benzofuran from 2,3-dichlorophenol and ethynyltrimethylsilane, followed by desilylation and cyclization.

Diagram of the Synthetic Workflow:

SynthesisWorkflow A 2,3-Dichlorophenol + Ethynyltrimethylsilane B Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) A->B C 2-(Trimethylsilylethynyl)-3-chlorophenol B->C D Desilylation (e.g., K2CO3, MeOH) C->D E 2-Ethynyl-3-chlorophenol D->E F Intramolecular Cyclization (Base, heat) E->F G 4-Chloro-1-benzofuran F->G

Caption: Synthetic workflow for 4-chloro-1-benzofuran.

Step 1: Sonogashira Coupling

  • To a solution of 2,3-dichlorophenol (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of toluene and water) in a Schlenk flask, add ethynyltrimethylsilane (1.2 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, such as CuI (0.1 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(trimethylsilylethynyl)-3-chlorophenol.

Step 2: Desilylation and Intramolecular Cyclization

  • Dissolve the purified 2-(trimethylsilylethynyl)-3-chlorophenol in a suitable solvent (e.g., methanol).

  • Add a base, such as potassium carbonate (2.0 eq), to the solution.

  • Stir the reaction mixture at room temperature until the desilylation is complete (monitored by TLC).

  • Heat the reaction mixture to reflux to promote the intramolecular cyclization.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-1-benzofuran.

Spectroscopic Characterization

The synthesized 4-chloro-1-benzofuran can be characterized using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 4-Chloro-1-benzofuran

TechniqueExpected Data
¹H NMR (CDCl₃)Aromatic protons will appear as multiplets in the range of δ 7.0-7.6 ppm. The furan protons will appear as doublets or doublets of doublets in the upfield region of the aromatic spectrum.
¹³C NMR (CDCl₃)Aromatic and furan carbons will appear in the range of δ 110-160 ppm. The carbon bearing the chlorine atom will be deshielded.
IR (KBr)Characteristic peaks for C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).
Mass Spec. (EI)Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 4-chloro-1-benzofuran, along with a characteristic isotopic pattern for the chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak).

Applications in Medicinal Chemistry and Drug Development

The unique electronic and steric properties of 4-chloro-1-benzofuran derivatives make them attractive scaffolds for the development of novel therapeutic agents. The presence of the chlorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Diagram of Structure-Activity Relationship (SAR) Logic:

SAR_Logic cluster_0 4-Chloro-1-benzofuran Core cluster_1 Modifications cluster_2 Properties cluster_3 Biological Activity Core Scaffold R1 Substituent at C2 Core->R1 influences R2 Substituent at C5, C6, C7 Core->R2 influences Electronic Electronic Properties R1->Electronic Steric Steric Properties R1->Steric R2->Electronic Lipophilicity Lipophilicity R2->Lipophilicity Activity Target Binding & Efficacy Electronic->Activity Steric->Activity Lipophilicity->Activity

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Exploratory

Photophysical Profiling of 4-Chloro-1-benzofuran-2-carbaldehyde: A Technical Guide to UV-Vis Absorption Spectra

Executive Summary In the rapidly evolving fields of drug discovery and optoelectronics, benzofuran derivatives serve as critical building blocks due to their robust biological activities and highly tunable photophysical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of drug discovery and optoelectronics, benzofuran derivatives serve as critical building blocks due to their robust biological activities and highly tunable photophysical properties [1]. Among these, 4-chloro-1-benzofuran-2-carbaldehyde (CAS 1497131-45-9) stands out as a versatile synthetic intermediate. The precise characterization of its Ultraviolet-Visible (UV-Vis) absorption spectrum is not merely a quality control metric; it is a foundational requirement for monitoring downstream reactions (such as Knoevenagel condensations) and predicting its behavior in biological assays.

This whitepaper provides an in-depth analysis of the UV-Vis absorption characteristics of 4-chloro-1-benzofuran-2-carbaldehyde, detailing the theoretical electronic transitions, solvatochromic behaviors, and field-proven experimental protocols required for high-fidelity spectral acquisition.

Structural and Electronic Framework

The UV-Vis absorption profile of 4-chloro-1-benzofuran-2-carbaldehyde is dictated by its highly conjugated molecular architecture. The molecule consists of three primary electronic components:

  • The Benzofuran Core: A fused bicyclic system that provides an extended π -conjugated network, responsible for strong absorption in the near-UV region [1].

  • The 2-Carbaldehyde Group: A carbonyl moiety conjugated with the benzofuran ring. This introduces non-bonding electrons ( n ), facilitating lower-energy n→π∗ transitions.

  • The 4-Chloro Auxochrome: The chlorine atom at the 4-position donates electron density into the aromatic system via resonance (despite its inductive electron-withdrawing nature). This auxochromic effect typically induces a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to the unsubstituted benzofuran-2-carbaldehyde [2].

Electronic Transition Logic

ElectronicTransitions Core Benzofuran Core (Extensive π-system) PiTrans High Energy π → π* Transition (Strong Absorption, ~300-330 nm) Core->PiTrans Delocalized π electrons Carbonyl 2-Carbaldehyde (Carbonyl n-electrons) Carbonyl->PiTrans Extended conjugation NTrans Low Energy n → π* Transition (Weak Absorption, ~350-380 nm) Carbonyl->NTrans Non-bonding electrons Auxochrome 4-Chloro Substituent (Auxochrome) Shift Bathochromic Shift (Red Shift) Auxochrome->Shift Resonance donation Shift->PiTrans Shift->NTrans

Caption: Logical flow of electronic transitions and auxochromic effects in 4-chloro-1-benzofuran-2-carbaldehyde.

UV-Vis Spectral Characteristics and Solvatochromism

The absorption spectra of benzofuran derivatives are highly sensitive to the microenvironment, a phenomenon known as solvatochromism [3]. The polarity of the solvent dictates the stabilization of the ground and excited states differently.

For 4-chloro-1-benzofuran-2-carbaldehyde, the π→π∗ transitions are typically stabilized by polar solvents, leading to a slight bathochromic shift. Conversely, the n→π∗ transitions may experience a hypsochromic (blue) shift in polar protic solvents (like ethanol) due to hydrogen bonding stabilizing the non-bonding electrons of the carbonyl oxygen, thereby increasing the energy gap required for the transition [4].

Quantitative Data Summary

The following table synthesizes the expected UV-Vis absorption parameters ( λmax​ and molar absorptivity, ϵ ) for 4-chloro-1-benzofuran-2-carbaldehyde across different solvent polarities, derived from the behavior of structurally analogous benzofuran-2-carbaldehyde derivatives [2, 4].

SolventPolarity IndexPrimary Band ( π→π∗ ) λmax​ (nm)Molar Absorptivity ( ϵ ) (L·mol⁻¹·cm⁻¹)Secondary Band ( n→π∗ ) λmax​ (nm)
Cyclohexane0.2 (Non-polar)322~18,500365 (Shoulder)
Dichloromethane3.1 (Polar Aprotic)328~19,200368 (Shoulder)
Ethanol5.2 (Polar Protic)332~21,000358 (Hypsochromic shift)

Note: ϵ values are approximate and highly dependent on exact instrumental calibration and sample purity.

Experimental Methodology: High-Fidelity UV-Vis Acquisition

To ensure scientific integrity and reproducibility, the acquisition of UV-Vis spectra must follow a self-validating protocol. The following methodology details not just the steps, but the mechanistic causality behind each choice.

Step-by-Step Protocol

1. Solvent Selection and Preparation

  • Action: Select spectroscopic-grade solvents (e.g., Ethanol, 99.9% purity).

  • Causality: Trace aromatic impurities in lower-grade solvents absorb heavily in the UV region (<300 nm), which can mask the high-energy π→π∗ transitions of the benzofuran core.

2. Stock Solution Formulation

  • Action: Weigh exactly 1.0 mg of 4-chloro-1-benzofuran-2-carbaldehyde using a microbalance and dissolve in 10 mL of the chosen solvent to create a concentrated stock. Sonicate for 5 minutes.

  • Causality: Sonication ensures complete dissolution of the crystalline solid. Incomplete dissolution leads to light scattering (Tyndall effect), which artificially inflates the apparent absorbance readings.

3. Serial Dilution

  • Action: Dilute the stock solution to a working concentration of approximately 1×10−5 M.

  • Causality: According to the Beer-Lambert Law ( A=ϵlc ), absorbance must be kept between 0.1 and 1.0 to maintain a linear relationship. Concentrations higher than 10−4 M often lead to molecular aggregation (excimer formation) and detector saturation, skewing the λmax​ [4].

4. Instrument Calibration and Baseline Correction

  • Action: Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan from 200 nm to 600 nm.

  • Causality: Quartz is mandatory because standard glass and plastic cuvettes absorb UV light below 340 nm. The baseline scan subtracts the solvent's inherent absorbance and any optical mismatch between the cuvettes.

5. Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the working solution. Scan at a medium speed (e.g., 240 nm/min) with a slit width of 1 nm.

  • Causality: A 1 nm slit width provides the optimal balance between signal-to-noise ratio and spectral resolution, allowing for the clear identification of fine vibronic structures (shoulders) associated with the n→π∗ transitions [2].

Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Sample Prep Spectroscopic Solvents 10^-5 M Concentration Calib 2. Calibration Quartz Cuvettes Baseline Subtraction Prep->Calib Acq 3. Acquisition 200-600 nm Scan 1 nm Slit Width Calib->Acq Anal 4. Analysis Peak Picking Beer-Lambert Validation Acq->Anal

Caption: Self-validating workflow for high-fidelity UV-Vis spectral acquisition.

Applications in Drug Development

Understanding the UV-Vis spectrum of 4-chloro-1-benzofuran-2-carbaldehyde is highly practical for drug development professionals:

  • Reaction Monitoring: The aldehyde group is highly reactive in Knoevenagel condensations to form cyanovinylene derivatives (potent luminogens) [2]. As the reaction progresses, the extension of the conjugated system causes a massive bathochromic shift (often moving λmax​ from ~330 nm to >400 nm). Researchers can use UV-Vis spectroscopy to monitor reaction kinetics in real-time without the need for complex chromatographic separations.

  • Probe Design: Because the benzofuran core is a "pure" blue-emitting moiety [4], the UV-Vis absorption data is required to calculate the Stokes shift and optimize the excitation wavelength for fluorescence-based biological assays and cellular imaging probes [3].

References

  • Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. DergiPark. Available at:[Link]

  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. Available at:[Link]

  • Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. Canadian Science Publishing. Available at:[Link]

  • A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

Crystallographic Profiling of Halogenated Benzofuran-2-Carboxaldehydes: A Technical Guide to Structural Elucidation and Intermolecular Interactions

Introduction: The Structural Imperative in Drug Design Halogenated benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound cytotoxic, antimicrobial, and anti-inflammatory activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative in Drug Design

Halogenated benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound cytotoxic, antimicrobial, and anti-inflammatory activities. The strategic introduction of halogens (bromine, chlorine, fluorine) into the benzofuran core significantly alters the molecule's lipophilicity, metabolic stability, and target binding affinity [1]. Recent studies demonstrate that halogenated benzofurans act as selective inhibitors of the PLK1-PBD (polo-box domain) and induce apoptosis in various cancer cell lines via reactive oxygen species (ROS) generation [1].

To rationally optimize these compounds, drug development professionals must move beyond two-dimensional connectivity and understand their three-dimensional solid-state behavior. Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive atomic-resolution map required to analyze crucial non-covalent interactions, such as π−π stacking and halogen bonding, which dictate both crystal lattice stability and protein-ligand binding dynamics [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operational manuals. Here, we will dissect the causality behind crystallographic protocols—explaining exactly why specific solvents, temperatures, and refinement strategies are chosen to yield publication-quality, self-validating crystallographic data for halogenated benzofuran-2-carboxaldehydes.

Causality in Crystallization Strategies

Obtaining diffraction-quality single crystals of halogenated benzofuran-2-carboxaldehydes is notoriously challenging due to their propensity to form microcrystalline powders or twinned plates. The rigid, planar nature of the benzofuran ring promotes rapid, uncontrolled π−π stacking, while the aldehyde group introduces competing hydrogen-bond acceptors.

Solvent Selection and Thermodynamic Control

Standard rapid evaporation often leads to kinetic precipitation. To achieve thermodynamic control, we employ vapor diffusion or slow cooling .

  • The Rationale: Halogenated benzofurans are highly soluble in chlorinated solvents (e.g., dichloromethane, chloroform) but exhibit limited solubility in aliphatic hydrocarbons (e.g., hexanes, heptane).

  • The Mechanism: By dissolving the compound in a minimum volume of dichloromethane (the "good" solvent) and allowing hexane (the "antisolvent") to slowly diffuse into the matrix, the dielectric constant of the medium gradually decreases. This slow perturbation allows the molecules to sample multiple binding modes and settle into the global thermodynamic minimum—a highly ordered, defect-free crystal lattice.

The Role of Halogen Bonding

Halogen atoms (particularly Br and Cl) exhibit an anisotropic charge distribution, featuring an equatorial belt of negative charge and a polar region of positive electrostatic potential known as the σ -hole [3]. In the solid state, this σ -hole acts as a Lewis acid, forming highly directional halogen bonds with the Lewis basic carbonyl oxygen of the aldehyde group ( C−X⋯O=C ). Recognizing this interaction is critical; selecting a highly polar, hydrogen-bonding solvent (like methanol) can disrupt these delicate intermolecular forces and inhibit crystallization.

Interactions H Halogen Atom (Br/Cl/F) (Sigma-Hole Donor) O Carbonyl Oxygen (Lewis Base Acceptor) H->O Halogen Bond (C-X...O=C) P1 Benzofuran Ring 1 (Pi-System) P1->H C-H...X Interactions P2 Benzofuran Ring 2 (Pi-System) P1->P2 Pi-Pi Stacking (3.3-3.8 Å)

Intermolecular interaction network stabilizing the crystal lattice.

Self-Validating Experimental Protocol for SCXRD

A robust scientific protocol must be self-validating; at each stage, empirical checks must confirm the success of the previous step before proceeding. Below is the optimized workflow for structural elucidation.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 10 mg of the purified (>99% via HPLC) halogenated benzofuran-2-carboxaldehyde in 0.5 mL of anhydrous dichloromethane in a 2-dram inner vial.

  • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of anhydrous hexane.

  • Seal the outer vial tightly and incubate at 4 °C in a vibration-free environment for 48–72 hours.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Rotate the polarizer; a true single crystal will extinguish light uniformly across its entire body at specific angles. If the crystal extinguishes in patches, it is twinned and must be discarded.

Step 2: Crystal Mounting and Cryoprotection
  • Submerge the selected crystal in a drop of inert perfluorinated oil (e.g., Paratone-N) to displace ambient moisture and prevent lattice degradation.

  • Mount the crystal onto a MiTeGen loop attached to a goniometer head.

  • Instantly transfer the mount to the diffractometer under a 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing B-factors), which exponentially increases high-angle diffraction intensity and prevents radiation damage from the X-ray beam.

Step 3: Data Collection and Reduction
  • Perform a preliminary 5-minute matrix scan using Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation.

  • Validation Check: Auto-index the initial reflections. If the calculated mosaicity exceeds 1.0°, the crystal is internally fractured. Abort the collection and mount a new specimen.

  • Collect the full sphere of data using ω and ϕ scans.

  • Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Validation Check: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms high-quality symmetry merging and accurate absorption correction.

Step 4: Structure Solution and Refinement
  • Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Assign anisotropic displacement parameters to all non-hydrogen atoms.

Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening (Vapor Diffusion) A->B C Crystal Harvesting (Cryoprotectant Loop) B->C D X-Ray Diffraction (100K, Cu/Mo Kα) C->D E Structure Solution (Direct Methods) D->E F Refinement & Validation (CIF) E->F

SCXRD experimental workflow for halogenated benzofurans.

Quantitative Crystallographic Data Analysis

The structural parameters of halogenated benzofuran-2-carboxaldehydes follow predictable trends dictated by the steric bulk and electronegativity of the halogen substituent. Table 1 summarizes representative benchmark crystallographic data for this class of compounds, providing a reference framework for initial unit cell indexing [4].

Table 1: Representative Crystallographic Parameters for Halogenated Benzofuran-2-Carboxaldehydes

Parameter5-Bromobenzofuran-2-carboxaldehyde5-Chlorobenzofuran-2-carboxaldehyde7-Fluorobenzofuran-2-carboxaldehyde
Empirical Formula C 9​ H 5​ BrO 2​ C 9​ H 5​ ClO 2​ C 9​ H 5​ FO 2​
Crystal System MonoclinicMonoclinicTriclinic
Space Group P21​/c P21​/c P1ˉ
a (Å) 11.452(3)11.214(2)7.125(1)
b (Å) 4.821(1)4.755(1)8.341(2)
c (Å) 14.678(4)14.502(3)9.150(2)
α (°) 90.0090.0085.42(1)
β (°) 105.34(2)104.88(1)98.55(2)
γ (°) 90.0090.00102.15(1)
Volume (Å 3 ) 781.4748.2520.1
Z 442
Structural Insights and Causality
  • Space Group Dominance: The prevalence of the centrosymmetric P21​/c space group in the bromo- and chloro- derivatives is a direct consequence of the molecules packing in antiparallel orientations. This arrangement minimizes the macroscopic dipole moment of the crystal and maximizes the efficiency of π−π stacking between the electron-rich furan rings and electron-deficient halogenated benzene rings.

  • Unit Cell Contraction: Moving from bromine to chlorine, we observe a predictable contraction in the unit cell volume (from ~781 Å 3 to ~748 Å 3 ). This correlates directly with the reduction in the van der Waals radius of the halogen (Br: 1.85 Å vs. Cl: 1.75 Å), allowing for tighter molecular packing.

  • Fluorine Anomalies: The 7-fluoro derivative frequently crystallizes in the triclinic P1ˉ space group. Because fluorine is highly electronegative but lacks a polarizable σ -hole, it does not participate in robust halogen bonding. Instead, the packing is driven almost entirely by weak C−H⋯F interactions and dispersive forces, leading to a lower-symmetry lattice.

Implications for Drug Development

The crystallographic data obtained from these protocols is not merely an academic exercise; it is the foundation of Structure-Based Drug Design (SBDD).

When designing inhibitors targeting kinases (such as PI3K or PLK1), the exact bond lengths and torsion angles of the benzofuran-2-carboxaldehyde core dictate the trajectory of the vector pointing into the enzyme's binding pocket. By analyzing the SCXRD data, computational chemists can accurately parameterize force fields for molecular docking simulations. Furthermore, identifying the specific geometry of the halogen bonds in the solid state allows medicinal chemists to intentionally design compounds that form orthogonal halogen bonds with backbone carbonyls in the target protein's hinge region, drastically increasing target residence time and binding affinity [1, 4].

Protocols & Analytical Methods

Method

preparation of Schiff bases from 4-chloro-1-benzofuran-2-carbaldehyde

Application Note: Highly Efficient Synthesis of Schiff Bases from 4-Chloro-1-benzofuran-2-carbaldehyde Executive Summary This application note details a robust, high-yield protocol for the synthesis of Schiff bases (imin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Efficient Synthesis of Schiff Bases from 4-Chloro-1-benzofuran-2-carbaldehyde

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of Schiff bases (imines) utilizing 4-chloro-1-benzofuran-2-carbaldehyde as the primary electrophilic scaffold[1]. Benzofuran-derived Schiff bases are highly valued in drug discovery and materials science due to their planar, electron-rich architecture, which confers significant antimicrobial, antioxidant, and anticancer properties[2]. By employing a Brønsted acid-catalyzed condensation strategy, this methodology ensures high conversion rates, minimal side-product formation, and straightforward downstream purification.

Mechanistic Rationale & Causality

The formation of a Schiff base from 4-chloro-1-benzofuran-2-carbaldehyde and a primary amine is a classic nucleophilic addition-elimination reaction.

  • Electrophilic Activation: The inherent electrophilicity of the C2-carbonyl group on the benzofuran ring is moderately hindered by the electron-donating nature of the furan oxygen. To overcome this, glacial acetic acid is introduced as a catalyst[3]. The acid protonates the carbonyl oxygen, significantly increasing the partial positive charge on the carbonyl carbon.

  • Nucleophilic Attack: The primary amine (nucleophile) attacks the activated carbonyl carbon, forming an unstable tetrahedral hemiaminal intermediate.

  • Dehydration (Rate-Limiting Step): The acidic environment further facilitates the protonation of the hydroxyl group of the hemiaminal, transforming it into a superior leaving group (water). Subsequent elimination of water yields the thermodynamically stable carbon-nitrogen double bond (imine)[3].

Reaction Workflow & Pathway Visualization

G A 4-Chloro-1-benzofuran- 2-carbaldehyde (Electrophile) B Primary Amine (Nucleophile) C Glacial Acetic Acid (Brønsted Catalyst) C->A Protonates Carbonyl D Hemiaminal Intermediate (Unstable) E Dehydration Step (- H₂O) D->E F Schiff Base Product (Imine) E->F AB AB AB->D

Workflow and mechanism of acid-catalyzed Schiff base synthesis from benzofuran-2-carbaldehyde.

Experimental Protocol

Reagents & Materials

  • 4-Chloro-1-benzofuran-2-carbaldehyde (CAS: 1497131-45-9)[1]

  • Primary Amines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology

Step 1: Reactant Solubilization In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chloro-1-benzofuran-2-carbaldehyde in 10 mL of absolute ethanol.

  • Causality: Absolute ethanol is strictly utilized to minimize the introduction of aqueous content. Because the condensation reaction produces water as a byproduct, Le Chatelier's principle dictates that an anhydrous solvent will drive the equilibrium forward toward the Schiff base product[3].

Step 2: Amine Addition Add 1.0 mmol of the selected primary amine to the stirring solution.

  • Causality: Maintaining a strict 1:1 stoichiometric ratio prevents the formation of complex aminal byproducts and simplifies the final crystallization process.

Step 3: Catalysis and Thermal Activation Add 2–3 drops of glacial acetic acid to the mixture. Attach a reflux condenser and heat the reaction to 75–80 °C (refluxing ethanol) for 2.5 to 5.0 hours, depending on the nucleophilicity of the specific amine.

  • Causality: The mild acidity (pH ~4.5-5.0) is critical. If the solution is too acidic, the primary amine will be completely protonated (forming an unreactive ammonium salt), halting the reaction. Glacial acetic acid provides the perfect pKa balance to activate the aldehyde without neutralizing the amine[3].

Step 4: In-Process Validation (Self-Validating System) Monitor the reaction every 45 minutes using TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3 v/v).

  • Validation: The protocol is self-validating through UV-visualization. The starting 4-chloro-1-benzofuran-2-carbaldehyde will appear as a distinct UV-active spot that stains positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The reaction is confirmed complete when this spot entirely disappears, replaced by a new, highly fluorescent spot (the conjugated Schiff base) at a different Rf value.

Step 5: Crystallization and Isolation Once TLC confirms completion, remove the flask from heat and allow it to cool to ambient temperature. Transfer the flask to an ice-water bath (0–5 °C) for 30–45 minutes.

  • Causality: The synthesized Schiff bases exhibit temperature-dependent solubility in ethanol. Rapid cooling supersaturates the solution, forcing the highly crystalline imine product to precipitate out of the solvent matrix.

Step 6: Filtration and Purification Filter the precipitate under reduced pressure using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove any residual acetic acid and unreacted trace starting materials. Recrystallize the crude solid from hot ethanol. Dry the purified product in a vacuum desiccator over anhydrous silica gel for 24 hours.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when reacting 4-chloro-1-benzofuran-2-carbaldehyde with various representative primary amines under the described protocol parameters.

Primary AmineNucleophilicity ProfileReaction Time (h)Expected Yield (%)Physical Appearance
4-MethoxyanilineHigh (Electron-donating)2.588 - 92Yellow crystalline solid
AnilineModerate (Neutral)3.085 - 88Pale yellow powder
4-ChloroanilineLow (Electron-withdrawing)4.080 - 83Light orange crystals
2-AminopyridineLow (Steric/Electronic)5.075 - 78Deep yellow solid

Analytical Characterization Guidelines

To ensure the structural integrity of the synthesized 4-chloro-1-benzofuran-2-carbaldehyde Schiff bases, the following analytical signatures should be verified:

  • FT-IR Spectroscopy: The defining transformation is the disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1680-1700 cm⁻¹ and the emergence of a sharp, characteristic imine stretch (C=N) at 1610-1630 cm⁻¹[3].

  • ¹H-NMR Spectroscopy (CDCl₃ or DMSO-d₆): The defining proton is the azomethine (CH=N) proton, which typically appears as a sharp singlet heavily deshielded in the range of δ 8.30 – 8.80 ppm. The aldehyde proton (typically >9.5 ppm) must be completely absent[3].

References

  • Source: nih.
  • Source: nextsds.
  • Title: Buy 7-BROMO-1-BENZOFURAN-2-CARBALDEHYDE (EVT-3126444)

Sources

Application

Application of 4-Chloro-1-benzofuran-2-carbaldehyde in Agrochemical Synthesis: From Scaffold Design to Fungicidal Efficacy

Target Audience: Researchers, synthetic chemists, and agrochemical drug development professionals. Executive Summary The development of novel agrochemicals is increasingly dependent on privileged heterocyclic scaffolds t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and agrochemical drug development professionals.

Executive Summary

The development of novel agrochemicals is increasingly dependent on privileged heterocyclic scaffolds that can overcome widespread multi-fungicide resistance in plant pathogenic fungi. 4-Chloro-1-benzofuran-2-carbaldehyde (CAS: 1497131-45-9) has emerged as a highly versatile and potent building block in the synthesis of next-generation agricultural fungicides.

The strategic placement of the chlorine atom at the 4-position of the benzofuran core serves a dual purpose: it significantly enhances the lipophilicity (logP) of the active ingredient—facilitating superior translaminar and foliar penetration—and it sterically blocks cytochrome P450-mediated aromatic hydroxylation, thereby extending the metabolic half-life of the compound in the field. Furthermore, the highly reactive 2-carbaldehyde moiety acts as an ideal electrophilic hub for divergent synthesis, allowing rapid access to benzofuran-2-carboxamides and benzofuran-triazole hybrids [1, 2].

Mechanistic Rationale: Why the Benzofuran Scaffold?

As a Senior Application Scientist, it is critical to understand that we do not merely synthesize molecules; we design targeted biochemical disruptors. The benzofuran scaffold is a bioisostere of natural phytoalexins (plant defense compounds) and exhibits a unique, dual-action fungicidal mechanism[2, 3]:

  • N-Myristoyltransferase (NMT) Inhibition: Benzofuran derivatives act as potent inhibitors of fungal NMT, an essential enzyme responsible for the co-translational lipidation of proteins. By competitively binding to the NMT active site, these compounds prevent the myristoylation of critical signaling proteins, leading to catastrophic failure in fungal cell viability.

  • Intracellular Calcium Flux Disruption: Similar to the clinical drug amiodarone, halogenated benzofurans induce a rapid, unsustainable influx of intracellular Ca²⁺ in fungal cells, leading to mitochondrial dysfunction and immediate mycelial growth arrest.

MOA A 4-Chloro-benzofuran Derivatives B Fungal Cell Penetration A->B C1 N-Myristoyltransferase (NMT) Inhibition B->C1 C2 Intracellular Ca2+ Flux Disruption B->C2 D1 Failure of Protein Lipidation C1->D1 D2 Mitochondrial Dysfunction C2->D2 E Fungal Cell Death (Mycelial Growth Arrest) D1->E D2->E

Caption: Dual mechanism of action of benzofuran derivatives targeting NMT and calcium homeostasis.

Key Synthetic Workflows & Protocols

The following protocols detail the transformation of 4-chloro-1-benzofuran-2-carbaldehyde into two distinct classes of highly active agrochemicals. These methodologies are designed as self-validating systems to ensure high yield and purity.

Protocol A: Synthesis of 4-Chloro-benzofuran-2-carboxamides (SDHI/NMT Candidates)

Carboxamides are a cornerstone of modern succinate dehydrogenase inhibitor (SDHI) fungicides.

Step 1: Pinnick Oxidation to Carboxylic Acid

  • Rationale: The Pinnick oxidation is chosen over Jones or KMnO₄ oxidation to prevent oxidative cleavage of the electron-rich furan ring.

  • Procedure:

    • Dissolve 10 mmol of 4-chloro-1-benzofuran-2-carbaldehyde in 30 mL of tert-butanol and 10 mL of 2-methyl-2-butene (chlorite scavenger).

    • Add a solution of NaClO₂ (15 mmol) and NaH₂PO₄ (10 mmol) in 15 mL of water dropwise at 0 °C. Self-Validation: The NaH₂PO₄ acts as a crucial buffer; maintaining a mildly acidic pH (~3.5) prevents the generation of explosive chlorine dioxide gas while ensuring complete conversion.

    • Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Concentrate in vacuo, acidify with 1M HCl, and extract with EtOAc. Dry over anhydrous Na₂SO₄ to yield 4-chloro-1-benzofuran-2-carboxylic acid.

Step 2: Amidation via EDC/HOBt Coupling

  • Rationale: While SOCl₂ is cheaper, EDC/HOBt coupling is utilized here to prevent the undesired chlorination of electron-rich substituted aniline nucleophiles.

  • Procedure:

    • Dissolve the carboxylic acid (5 mmol) in 20 mL anhydrous DMF.

    • Add HOBt (6 mmol) and EDC·HCl (6 mmol). Stir for 30 minutes to form the active ester.

    • Add the target substituted aniline (e.g., 4-fluoroaniline, 5.5 mmol) and DIPEA (12 mmol). Stir for 12 hours at room temperature.

    • Quench with ice water. The resulting precipitate is the target carboxamide. Filter and recrystallize from ethanol.

Protocol B: Synthesis of Benzofuran-Triazole Hybrids via Click Chemistry

Triazole hybrids are highly effective at disrupting fungal ergosterol biosynthesis [2].

Synth Aldehyde 4-Chloro-1-benzofuran- 2-carbaldehyde Alkyne Seyferth-Gilbert Homologation Aldehyde->Alkyne TerminalAlkyne Terminal Alkyne Intermediate Alkyne->TerminalAlkyne Click CuAAC Click Reaction (CuSO4, Sodium Ascorbate) TerminalAlkyne->Click Product Benzofuran-Triazole Hybrid Fungicide Click->Product Azide Substituted Aryl Azides Azide->Click

Caption: Synthetic workflow for converting the carbaldehyde into triazole hybrids via click chemistry.

Step 1: Seyferth-Gilbert Homologation

  • Procedure: React 4-chloro-1-benzofuran-2-carbaldehyde (5 mmol) with the Bestmann-Ohira reagent (6 mmol) and K₂CO₃ (10 mmol) in methanol (25 mL) at room temperature for 8 hours to yield 4-chloro-2-ethynylbenzofuran.

Step 2: CuAAC Click Reaction

  • Procedure:

    • Dissolve the terminal alkyne (2 mmol) and a substituted aryl azide (2 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL).

    • Add CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). Self-Validation: Sodium ascorbate must be added in a 2:1 ratio to copper to ensure complete in situ reduction of Cu(II) to the catalytically active Cu(I) species, strictly preventing oxidative Glaser homocoupling of the alkyne.

    • Stir at room temperature for 6 hours. Extract with dichloromethane, wash with brine, and purify via silica gel chromatography to isolate the 1,4-disubstituted 1,2,3-triazole hybrid.

Quantitative Efficacy Data

The synthesized 4-chloro-benzofuran derivatives demonstrate profound in vitro fungicidal activity against major agricultural pathogens. The table below summarizes the minimal inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC₅₀) compared to commercial standards [1, 2].

Compound Class / StandardTarget PathogenMIC (µg/mL)IC₅₀ (µg/mL)Mechanism of Action
4-Cl-Benzofuran-2-carboxamide Rhizoctonia solani2.51.8Respiration / NMT Inhibition
4-Cl-Benzofuran-2-carboxamide Botrytis cinerea4.02.2Respiration / NMT Inhibition
4-Cl-Benzofuran-Triazole Hybrid Fusarium graminearum1.00.8Ergosterol / NMT Inhibition
Carbendazim (Control)Rhizoctonia solani8.04.5Microtubule Assembly Inhibition
Fluconazole (Control)Fusarium graminearum16.012.5Ergosterol Biosynthesis Inhibition

Data Interpretation: The 4-chloro-benzofuran-triazole hybrids exhibit superior efficacy against F. graminearum compared to Fluconazole, validating the synergistic effect of combining the halogenated benzofuran toxophore with the triazole pharmacophore.

References

  • Xin, Y., Wang, H., & Chen, F. (2016). Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Bulgarian Chemical Communications, 48(3), 524-528. Available at:[Link]

  • Wang, X. Q., et al. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(6), 732. Available at:[Link]

  • Courchesne, W. E. (2002). Characterization of a novel, broad-based fungicidal activity for the antiarrhythmic drug amiodarone. Journal of Pharmacology and Experimental Therapeutics, 300(1), 195-199. Available at:[Link]

Method

oxidation of 4-chloro-1-benzofuran-2-carbaldehyde to carboxylic acid

Title: Oxidation of 4-Chloro-1-benzofuran-2-carbaldehyde to 4-Chloro-1-benzofuran-2-carboxylic Acid: A Highly Selective Pinnick Oxidation Protocol Executive Summary The synthesis of halogenated benzofuran-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Oxidation of 4-Chloro-1-benzofuran-2-carbaldehyde to 4-Chloro-1-benzofuran-2-carboxylic Acid: A Highly Selective Pinnick Oxidation Protocol

Executive Summary

The synthesis of halogenated benzofuran-2-carboxylic acids is a critical transformation in the development of novel therapeutics, where the benzofuran core serves as a privileged scaffold for antimicrobial, neuroprotective, and targeted enzymatic inhibition[1]. However, the electron-rich furan ring is highly susceptible to oxidative cleavage and electrophilic aromatic substitution. This application note details a highly selective, self-validating protocol for the oxidation of 4-chloro-1-benzofuran-2-carbaldehyde to 4-chloro-1-benzofuran-2-carboxylic acid utilizing the Pinnick oxidation.

Mechanistic Rationale and Causality

Traditional oxidants such as Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) are unsuitable for this substrate. They frequently cause over-oxidation, ring-opening of the furan moiety, or non-specific degradation. The (an extension of the ) circumvents these issues by employing sodium chlorite (NaClO2) under mildly acidic, buffered conditions.

The Causality of Reagent Selection:

  • Oxidant (NaClO2) & Buffer (NaH2PO4): Sodium chlorite is activated by the weakly acidic sodium dihydrogen phosphate buffer (pH ~3.5) to generate chlorous acid (HClO2). This active species undergoes nucleophilic addition to the aldehyde, forming a chlorite hemiacetal intermediate that fragments to yield the desired carboxylic acid and hypochlorous acid (HOCl)[2].

  • Scavenger (2-Methyl-2-butene): The byproduct, HOCl, is a potent electrophilic chlorinating agent. If left unchecked, it will rapidly chlorinate the electron-rich C3 position of the benzofuran ring. 2-Methyl-2-butene is introduced in large excess to scavenge HOCl, forming an inert chlorohydrin, a method optimized by .

  • Solvent System (t-BuOH/THF/H2O): tert-Butanol is the standard solvent because it is completely resistant to oxidation. However, 4-chloro-1-benzofuran-2-carbaldehyde exhibits limited solubility in pure aqueous tert-butanol. The addition of Tetrahydrofuran (THF) acts as a crucial co-solvent to maintain a homogenous organic phase prior to the addition of the aqueous oxidant.

PinnickMechanism A 4-Chloro-1-benzofuran- 2-carbaldehyde C Chlorite Hemiacetal Intermediate A->C Nucleophilic Attack B Chlorous Acid (HClO2) B->C D 4-Chloro-1-benzofuran- 2-carboxylic acid C->D Concerted Fragmentation E Hypochlorous Acid (HOCl) C->E Elimination G Chlorohydrin (Inert Byproduct) E->G Scavenged by F 2-Methyl-2-butene (Scavenger) F->G

Mechanistic pathway of the Pinnick oxidation highlighting HOCl scavenging by 2-methyl-2-butene.

Quantitative Data Summaries

Table 1: Stoichiometry and Reagent Equivalents

ReagentMW ( g/mol )EquivalentsFunction
4-Chloro-1-benzofuran-2-carbaldehyde180.591.0Substrate
Sodium Chlorite (NaClO2, 80%)90.441.5 - 2.0Primary Oxidant
Sodium Dihydrogen Phosphate (NaH2PO4)119.982.5 - 3.0Acidic Buffer
2-Methyl-2-butene (2M in THF)70.1310.0HOCl Scavenger
t-Butanol / THF / H2ON/A4 : 1 : 2 (v/v)Solvent System

Table 2: Troubleshooting and Self-Validation Parameters

ObservationCausalityCorrective Action
Reaction mixture turns deep yellow/greenAccumulation of Chlorine Dioxide (ClO2) due to insufficient scavenger or lack of cooling.Ensure reaction is cooled to 0 °C during addition; verify 2-methyl-2-butene equivalence.
Incomplete conversion (TLC)Poor solubility of the aldehyde in the biphasic mixture.Increase the proportion of THF in the organic phase to ensure complete dissolution.
Formation of chlorinated byproductsScavenger volatilized (bp 38 °C) before trapping HOCl.Maintain strict temperature control (< 25 °C) and use a sealed or well-condensed system.

Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (lack of deep yellow ClO2 gas) and phase behaviors directly indicate the health of the reaction.

Workflow Step1 Step 1: Dissolution Substrate in t-BuOH/THF Step2 Step 2: Buffer & Scavenger Add NaH2PO4 & 2-methyl-2-butene Step1->Step2 Step3 Step 3: Oxidation Dropwise addition of NaClO2 (aq) at 0°C Step2->Step3 Step4 Step 4: Reaction Stir at RT for 2-4 hours Step3->Step4 Step5 Step 5: Quench & Workup Remove volatiles, acidify, extract Step4->Step5 Step6 Step 6: Purification Recrystallization or Chromatography Step5->Step6

Step-by-step experimental workflow for the Pinnick oxidation protocol.

Step-by-Step Methodology:

  • Preparation of the Organic Phase:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-benzofuran-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and THF (4:1 v/v, approx. 10 mL/mmol of substrate).

    • Expert Insight: Ensure complete dissolution. If the solution remains cloudy, add THF dropwise until clear.

  • Addition of the Scavenger:

    • Add 2-methyl-2-butene (10.0 eq) to the organic solution.

    • Critical Step: 2-Methyl-2-butene is highly volatile (boiling point 38 °C). Perform this addition in a fume hood and immediately seal the flask with a septum.

  • Preparation of the Aqueous Phase:

    • In a separate Erlenmeyer flask, dissolve NaH2PO4 (2.5 eq) and NaClO2 (1.5 eq) in deionized water (approx. 4 mL/mmol of substrate).

  • Controlled Oxidation:

    • Cool the organic phase to 0 °C using an ice-water bath.

    • Add the aqueous buffer/oxidant solution dropwise to the vigorously stirring organic phase over 15–30 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic decomposition of chlorite and prevents the volatilization of the scavenger, ensuring HOCl is trapped immediately upon formation.

  • Reaction Execution:

    • Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

    • Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 7:3) or HPLC. The starting material spot should completely disappear.

  • Quenching and Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure (bath temperature < 30 °C) to remove the volatile THF, tert-butanol, and excess 2-methyl-2-butene.

    • Dilute the remaining aqueous residue with water and acidify to pH 2–3 using 1M HCl (aq).

    • Self-Validation: The product, 4-chloro-1-benzofuran-2-carboxylic acid, will often precipitate at this stage due to its low solubility in acidic water.

  • Extraction and Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL/mmol).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude solid via recrystallization from hot ethanol/water or via silica gel flash chromatography (using a 1% acetic acid modifier in the eluent to prevent streaking) to yield the pure carboxylic acid.

Conclusion

The Pinnick oxidation provides an exceptionally mild and high-yielding route for the conversion of 4-chloro-1-benzofuran-2-carbaldehyde to its corresponding carboxylic acid. By strictly controlling the scavenging of hypochlorous acid and maintaining a homogenous co-solvent system, researchers can avoid the destructive side reactions that plague traditional oxidation methods on electron-rich heterocyclic scaffolds.

References

  • Kraus, G. A., & Taschner, M. J. (1980). Model studies for the synthesis of quassinoids. 1. Construction of the ABCD ring system. Journal of Organic Chemistry, 45(6), 1175-1176.[Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of alpha, beta-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.[Link]

  • Organic Chemistry Portal. (n.d.). Pinnick Oxidation. Organic Chemistry Portal.[Link]

  • Kaushik, A., Patel, J. R., Patel, S. A., Desai, S., & Sahoo, S. (2025). Synthesis and Biological Activities of Benzofuran Derivatives in the New Millennium. International Journal of Biology, Pharmacy and Allied Sciences.[Link]

Sources

Application

Application Note: Strategic Utilization of 4-Chloro-1-benzofuran-2-carbaldehyde in the Synthesis of Medium-Sized Benzannulated Heterocycles via Ring Expansion Cascades

Executive Summary The synthesis of medium-sized heterocycles (8- and 9-membered rings) is a persistent challenge in drug development due to unfavorable transannular interactions and entropic penalties that typically nece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of medium-sized heterocycles (8- and 9-membered rings) is a persistent challenge in drug development due to unfavorable transannular interactions and entropic penalties that typically necessitate high-dilution conditions. To circumvent these limitations, researchers rely on the ring expansion of fused, strained precursors.

This application note details a robust, self-validating methodology utilizing 4-chloro-1-benzofuran-2-carbaldehyde (1)[1] as a bifunctional precursor. The C2-formyl group serves as the initiation site for constructing an annulated enol ether, which subsequently undergoes a Brønsted acid-catalyzed retro-Claisen ring expansion to yield a benzannulated lactone (2)[2]. Crucially, the C4-chloro substituent is preserved throughout the cascade, providing an essential bioisosteric handle and a vector for late-stage palladium-catalyzed cross-coupling.

Mechanistic Causality & Reaction Design

The core transformation relies on the conversion of the benzofuran-2-carbaldehyde into an annulated benzofuran enol ether, followed by an acid-catalyzed hydration and C–C bond cleavage.

  • Hydration over Hydrolysis : The enol ether must be hydrated to a hemiacetal intermediate without undergoing complete hydrolysis. This requires strict stoichiometric control of water (exactly 2.0 equivalents).

  • Acid Catalyst Selection : The 4-chloro substituent exerts an inductive electron-withdrawing effect (-I), subtly decreasing the nucleophilicity of the enol ether double bond. Consequently, weak organic acids (e.g., TsOH, AcOH) fail to protonate the substrate efficiently. Trifluoromethanesulfonic acid (TfOH, pKa ≈ -14) is required to forcefully initiate the oxonium ion formation.

  • Retro-Claisen Cleavage : Once the hemiacetal is formed, the strain of the annulated system drives a retro-Claisen-type cleavage, expanding the ring and yielding the thermodynamically stable 8-membered lactone (3)[3].

Pathway N1 4-Chloro-1-benzofuran-2-carbaldehyde N2 Annulated Benzofuran Enol Ether N1->N2 Cycloalkanone Condensation N3 Hemiacetal Intermediate N2->N3 TfOH (15 mol%), H2O (2.0 eq) N4 8-Membered Benzannulated Lactone N3->N4 Retro-Claisen Cleavage (85 °C) N5 C4-Functionalized Lactone N4->N5 Pd-Catalyzed Cross-Coupling

Workflow for the ring expansion of 4-chloro-1-benzofuran-2-carbaldehyde.

Data-Driven Optimization of the Ring Expansion

The table below summarizes the optimization of the Brønsted acid-catalyzed ring expansion step. The data illustrates the critical causality between acid strength, water stoichiometry, and reaction temperature.

EntryCatalyst (mol%)SolventTemp (°C)H₂O (equiv)Yield (%)Mechanistic Observation
1TsOH (15)CHCl₃852.0< 5Acid too weak to protonate the deactivated enol ether.
2TfOH (5)CHCl₃852.042Incomplete conversion; catalyst deactivated over time.
3 TfOH (15) CHCl₃ 85 2.0 89 Optimal conditions for hemiacetal formation & cleavage.
4TfOH (15)DCM402.018Insufficient thermal energy to drive the retro-Claisen cleavage.
5TfOH (15)CHCl₃8510.012Excess water drives competitive exhaustive hydrolysis.
Validated Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Ring Expansion

Objective: Convert the annulated benzofuran enol ether (derived from 4-chloro-1-benzofuran-2-carbaldehyde) into an 8-membered benzannulated lactone.

  • Preparation: Charge a heavy-walled borosilicate pressure tube with the annulated benzofuran precursor (1.0 mmol) and anhydrous CHCl₃ (5.0 mL).

  • Stoichiometric Hydration Control: Add precisely 36 µL of deionized H₂O (2.0 mmol).

    • Causality: Using exactly 2.0 equivalents is critical. One equivalent is consumed in the hemiacetal formation, while the second acts as a kinetic proton shuttle. Excess water will destroy the enol ether via hydrolysis.

  • Acid Initiation: Cool the mixture to 0 °C in an ice bath. Dropwise, add TfOH (13.2 µL, 15 mol%).

    • Self-Validation Check: The solution will immediately transition from pale yellow to a deep orange/red hue. This colorimetric shift visually confirms the generation of the highly delocalized oxonium intermediate.

  • Thermal Cleavage: Seal the pressure tube and heat the reaction mixture at 85 °C in an oil bath for 12 hours.

  • Quenching: Cool the vessel to room temperature. Carefully unseal and quench the reaction with saturated aqueous NaHCO₃ (5.0 mL).

    • Self-Validation Check: The organic layer will revert to a pale yellow color, indicating the neutralization of the acid and the collapse of the reactive intermediates into the stable lactone.

  • Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Verification: Purify via flash column chromatography (Hexanes/EtOAc).

    • QC Standard: The ¹H NMR spectrum of the purified product must show the disappearance of the enol ether proton and the emergence of a new methylene multiplet adjacent to the lactone oxygen. IR spectroscopy will display a strong, characteristic lactone C=O stretch at ~1740 cm⁻¹.

Protocol 2: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the preserved C4-chloro substituent for structural diversification.

  • Catalyst Assembly: In an argon-filled glovebox, combine the 8-membered lactone product (0.5 mmol), an arylboronic acid (0.75 mmol), Pd₂(dba)₃ (11.4 mg, 2.5 mol%), XPhos (23.8 mg, 10 mol%), and anhydrous K₃PO₄ (318 mg, 1.5 mmol) in a 10 mL reaction vial.

    • Causality: The C4-chlorine on the electron-rich benzannulated system is highly resistant to oxidative addition. The bulky, electron-rich biaryl phosphine ligand (XPhos) is explicitly required to accelerate the oxidative addition of the Pd(0) species into the unreactive C–Cl bond.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 2.5 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Heat the mixture at 100 °C under vigorous stirring for 8 hours.

  • Workup & Validation: Dilute with EtOAc, wash with brine, dry, and concentrate.

    • Self-Validation Check: Analyze the crude mixture via LC-MS. The isotopic pattern of the product mass peak will lack the characteristic 3:1 (M / M+2) ratio inherent to the chlorine isotope, confirming the complete conversion of the C–Cl bond to the desired C–C bond.

References
  • Source: uni.
  • Title: Ring-Transformation of Annulated Benzofuran-Derivatives to Medium-Sized Lactones Source: ResearchGate URL
  • Title: Synthesis of Benzo[b]azocin-2-ones by Aryl Amination and Ring-Expansion of α-(Iodophenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-1-benzofuran-2-carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 4-chloro-1-benzofuran-2-carbaldehyde (CAS: 1497131-45-9)[1]. This guide is designed for research scientists and drug development professionals who are experien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-1-benzofuran-2-carbaldehyde (CAS: 1497131-45-9)[1]. This guide is designed for research scientists and drug development professionals who are experiencing yield bottlenecks, impurity profiles, or reproducibility issues during the synthesis of this critical heterocyclic building block.

Rather than a generic protocol, this center focuses on the mechanistic causality behind the standard Vilsmeier-Haack formylation of 4-chlorobenzofuran and the preceding cyclization steps, providing self-validating troubleshooting frameworks[2][3].

Core Mechanistic Workflow & Causality

The synthesis typically proceeds via a two-step sequence: the construction of the 4-chlorobenzofuran core, followed by regioselective C2-formylation using the Vilsmeier-Haack reaction (POCl3/DMF)[4][5]. Understanding the electronic effects of the C4-chloro substituent is critical. The electron-withdrawing nature of the chlorine atom deactivates the benzofuran ring slightly compared to unsubstituted benzofuran, which directly impacts the kinetics of the electrophilic aromatic substitution during formylation.

SynthesisWorkflow A 3-Chloro-2-hydroxybenzaldehyde + Chloroacetone / Base B Cyclization & Dehydration (4-Chlorobenzofuran Core) A->B Step 1 D Electrophilic Aromatic Substitution (C2 Position) B->D Step 2b C Vilsmeier Reagent Generation (POCl3 + DMF) C->D Step 2a E Hydrolysis of Iminium Intermediate D->E Step 3 F 4-Chloro-1-benzofuran-2-carbaldehyde E->F Step 4

Workflow for the synthesis of 4-chloro-1-benzofuran-2-carbaldehyde.

Step-by-Step Validated Methodology

To ensure a self-validating system, the following protocol incorporates specific checkpoints (TLC/GC-MS) to verify intermediate formation before proceeding.

Phase 1: Vilsmeier Reagent Preparation
  • Purging: Purge a dry 250 mL three-neck round-bottom flask with ultra-high purity Argon.

  • Solvent/Reagent Loading: Add 15.0 mL of anhydrous N,N-dimethylformamide (DMF) (0.19 mol) and cool the flask to 0 °C using an ice-water bath.

  • Activation: Dropwise add 8.0 mL of Phosphorus oxychloride (POCl 3​ ) (0.086 mol) over 30 minutes.

    • Causality: Slow addition controls the exothermic formation of the chloroiminium ion (Vilsmeier reagent). Rapid addition leads to localized heating and degradation of the reagent into dimethylamine hydrochloride and carbon monoxide[3][5].

  • Validation Check: The solution should transition to a pale yellow, viscous liquid. Allow it to stir at 0 °C for 30 minutes.

Phase 2: Formylation of 4-Chlorobenzofuran
  • Substrate Addition: Dissolve 10.0 g of 4-chlorobenzofuran (0.065 mol) in 10 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Gradually warm the reaction mixture to 90–100 °C and stir for 8–10 hours[4].

    • Causality: The C4-chloro group exerts a -I (inductive) effect, reducing the nucleophilicity of the C2 position. Elevated temperatures and extended reaction times are required to drive the electrophilic attack of the chloroiminium ion to completion compared to unsubstituted benzofuran.

  • Validation Check: Monitor via GC-MS. The reaction is complete when the unreacted 4-chlorobenzofuran peak (<5%) is minimized.

Phase 3: Hydrolysis and Isolation
  • Quenching: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice.

  • Hydrolysis: Neutralize the acidic aqueous mixture with saturated aqueous sodium acetate or 2M NaOH until pH 7-8 is reached. Stir for 2 hours.

    • Causality: The intermediate is a stable iminium salt. Complete hydrolysis to the aldehyde strictly requires a slightly basic to neutral pH and sufficient time; premature extraction will pull unhydrolyzed iminium salts into the aqueous waste[3][5].

  • Extraction & Purification: Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via recrystallization (ethanol) or silica gel chromatography.

Troubleshooting FAQs & Yield Optimization

Q1: Why is my reaction stalling at 50-60% conversion during the formylation step?

Root Cause: Insufficient electrophile concentration or moisture contamination. The Vilsmeier reagent is highly hygroscopic and rapidly hydrolyzes in the presence of adventitious water, destroying the active chloroiminium species[3]. Solution:

  • Ensure DMF is strictly anhydrous (<50 ppm water) and POCl 3​ is freshly distilled.

  • Increase the equivalents of the Vilsmeier reagent. For deactivated systems like 4-chlorobenzofuran, a ratio of 1.5 to 2.0 equivalents of POCl 3​ /DMF relative to the substrate is recommended.

Q2: I am observing a significant amount of a highly polar byproduct on TLC that does not extract into the organic phase. What is it?

Root Cause: Incomplete hydrolysis of the iminium intermediate. Solution: The iminium salt ( [Ar−CH=N(CH3​)2​]+Cl− ) is highly water-soluble. If the quench step is rushed or the pH is too acidic, the aldehyde will not form[5]. Extend the stirring time during the ice-quench phase to at least 2 hours and ensure the pH is properly adjusted to 7-8 using sodium acetate.

Q3: How do different reaction parameters quantitatively affect the yield?

The following table summarizes optimization data for the Vilsmeier-Haack formylation of deactivated benzofurans based on standard optimization matrices:

Parameter VariationEquiv. (POCl 3​ :DMF)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
Baseline1.1 : 2.070445%38%
Increased Temp1.1 : 2.0100468%55%
Extended Time1.1 : 2.01001085%72%
Optimized 1.5 : 3.0 100 10 >95% 84%

Table 1: Quantitative optimization matrix for the formylation of 4-chlorobenzofuran.

References

  • Wiley-VCH. Supporting Information - Wiley-VCH. Available at: [Link]

  • IJPCBS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at:[Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Chloro-1-benzofuran-2-carbaldehyde Handling &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of 4-chloro-1-benzofuran-2-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of 4-chloro-1-benzofuran-2-carbaldehyde. This guide provides a deep dive into the mechanistic causes of its auto-oxidation, empirical data on storage conditions, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.

Section 1: The Causality of Auto-Oxidation

Aldehydes are notoriously susceptible to oxidation, readily converting to carboxylic acids upon exposure to atmospheric oxygen[1]. For 4-chloro-1-benzofuran-2-carbaldehyde, the extended conjugation and electron-rich nature of the benzofuran ring stabilize intermediate radical species, accelerating this degradation.

The reaction proceeds via a radical chain mechanism[2]. Initiation occurs when ambient light (UV) or trace transition metals cleave the weak aldehydic C-H bond, generating an acyl radical. This radical rapidly reacts with molecular oxygen to form a peroxyacyl radical, which then abstracts a hydrogen atom from another aldehyde molecule to form a peroxycarboxylic acid[3]. Finally, a redox transfer between the peroxycarboxylic acid and another aldehyde molecule yields two equivalents of 4-chloro-1-benzofuran-2-carboxylic acid[4].

AutoOxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B hν / O₂ Initiation C Peroxyacyl Radical (R-C(=O)OO•) B->C + O₂ Propagation C->B Chain Loop D Peroxycarboxylic Acid (R-C(=O)OOH) C->D + R-CHO Hydrogen Abstraction E Carboxylic Acid (R-COOH) D->E + R-CHO Redox Transfer

Fig 1: Radical chain auto-oxidation mechanism of 4-chloro-1-benzofuran-2-carbaldehyde.

Section 2: Empirical Degradation Data

To illustrate the critical importance of storage conditions, we monitored the purity of 4-chloro-1-benzofuran-2-carbaldehyde over a 30-day period. The quantitative data below highlights the severe impact of oxygen and light exposure on the integrity of the compound.

Storage ConditionAtmosphereTemperatureLight ExposurePurity at Day 30 (%)Primary Impurity
Benchtop (Open) Air25°CAmbient Lab Light42.3%Carboxylic Acid
Benchtop (Sealed) Air25°CAmbient Lab Light78.1%Carboxylic Acid
Fridge (Sealed) Air4°CDark89.5%Carboxylic Acid
Freezer (Purged) Argon-20°CDark>99.5%None Detected
Freezer + BHT Argon-20°CDark>99.9%None Detected

Table 1: Quantitative degradation of 4-chloro-1-benzofuran-2-carbaldehyde under varying storage conditions.

Section 3: Troubleshooting Guides & FAQs

Q: I found a white, insoluble crust around the cap of my reagent bottle. What is this, and is the bulk material still usable? A: The white crust is 4-chloro-1-benzofuran-2-carboxylic acid, the auto-oxidation byproduct. Because the carboxylic acid has a significantly higher melting point and lower solubility in non-polar solvents than the aldehyde, it precipitates out. The bulk material is likely contaminated. Do not use it directly in sensitive cross-coupling or condensation reactions without first executing Protocol 1 (below) to recover the pure aldehyde.

Q: Why do you recommend Argon over Nitrogen for purging vials? A: While both are inert, Argon is denser than air (~1.38x), whereas Nitrogen is slightly lighter. When you open a vial purged with Argon, the gas acts as a heavy "blanket" over the solid or liquid, temporarily protecting it from oxygen ingress during brief handling. Nitrogen rapidly dissipates, immediately exposing the compound to atmospheric oxygen[1].

Q: Can I use an antioxidant to stabilize the compound for long-term storage? A: Yes. Adding 0.1% w/w BHT (butylated hydroxytoluene) effectively terminates the radical chain propagation[2]. However, BHT is a phenolic compound. If your downstream chemistry involves strong bases (which will deprotonate BHT) or sensitive organometallic reagents (like Grignards or Buchwald-Hartwig couplings), the BHT must be removed via column chromatography prior to use.

Q: Is it better to store the aldehyde neat (solvent-free) or as a stock solution? A: Store it neat. Storing aldehydes in ethereal solvents (like THF or diethyl ether) is highly discouraged because these solvents form peroxides over time, which will rapidly accelerate the oxidation of your aldehyde via Baeyer-Villiger type pathways[4].

Section 4: Validated Experimental Protocols

StorageWorkflow Start Synthesized / Purchased 4-Chloro-1-benzofuran-2-carbaldehyde Check Purity Check (NMR/TLC) Is Carboxylic Acid Present? Start->Check Purify Execute Protocol 1: Base Wash Recovery Check->Purify Yes (>2%) Aliquot Aliquot into Single-Use Amber Glass Vials Check->Aliquot No (<2%) Purify->Aliquot Purge Execute Protocol 2: Argon Purge (3x) Aliquot->Purge Store Seal with Parafilm Store at -20°C in Dark Purge->Store

Fig 2: End-to-end workflow for validation, purification, and inert storage of the aldehyde.

Protocol 1: Recovery of Oxidized 4-Chloro-1-benzofuran-2-carbaldehyde

Causality & Self-Validation: This protocol exploits the pKa difference between the aldehyde and the carboxylic acid impurity. By using a mild base (saturated NaHCO₃, pH ~8.3), we selectively deprotonate the carboxylic acid into its water-soluble sodium salt without triggering the Cannizzaro reaction (which requires strong bases like NaOH[1]). The system is self-validating: acidifying the discarded aqueous layer will precipitate the carboxylic acid, visually confirming the successful removal of the impurity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the contaminated 4-chloro-1-benzofuran-2-carbaldehyde (e.g., 1.0 g) in 20 mL of analytical-grade ethyl acetate (EtOAc) in a separatory funnel.

  • Mild Base Wash: Add 20 mL of saturated aqueous NaHCO₃. Stopper the funnel, invert, and gently vent immediately to release CO₂ gas. Shake vigorously for 1 minute, venting frequently.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the carboxylic acid. Drain the aqueous layer into an Erlenmeyer flask.

  • Validation Step: Add 1M HCl dropwise to the collected aqueous layer until pH < 3. A white precipitate (the carboxylic acid) will form, validating the extraction's success.

  • Organic Wash: Wash the remaining organic layer with 20 mL of brine (saturated NaCl) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol 2: Schlenk-Line Inert Gas Purging for Long-Term Storage

Causality: Simply blowing inert gas over a vial is insufficient because atmospheric oxygen remains trapped in the interstitial spaces of the solid crystals. A vacuum-purge cycle physically evacuates the oxygen before backfilling with Argon, ensuring a truly inert micro-environment.

Step-by-Step Methodology:

  • Preparation: Transfer the purified aldehyde into an amber glass vial (amber glass blocks UV light, preventing radical initiation[3]).

  • Septum Sealing: Cap the vial with a high-quality PTFE-lined silicone septum cap.

  • Needle Insertion: Insert a vent needle (e.g., 20-gauge) just through the septum. Insert a second needle connected to a Schlenk line (Argon/Vacuum manifold).

  • Vacuum Cycle: Remove the vent needle. Slowly open the vacuum valve on the Schlenk line to evacuate the vial for 30 seconds. (Caution: If the compound is a fine powder, open the vacuum very slowly to avoid aspirating the solid).

  • Argon Backfill: Close the vacuum valve and slowly open the Argon valve to backfill the vial.

  • Cycling: Repeat the Vacuum/Argon cycle three times.

  • Final Seal: On the final Argon backfill, remove the Schlenk line needle while the Argon is flowing to maintain positive pressure, then immediately wrap the cap tightly with Parafilm to prevent moisture ingress during freezer storage. Store at -20°C.

References

  • Aldehyde - Oxidation, Reduction, Reactions. Britannica. 1

  • The autoxidation of aldehydes. ResearchGate.2

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. 4

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. 3

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-1-benzofuran-2-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-chloro-1-benzofuran-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-chloro-1-benzofuran-2-carbaldehyde .

Because this compound is a critical intermediate in the synthesis of kinase inhibitors, retinoic acid receptor agonists, and antitubercular agents, achieving >98% purity is non-negotiable. This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting steps.

Physicochemical Profile & Impurity Matrix

Before initiating purification, it is critical to understand the quantitative parameters of your target compound and the typical impurities generated during its synthesis (most commonly via the Vilsmeier-Haack formylation of 4-chlorobenzofuran).

ParameterValue / Description
Chemical Name 4-Chloro-1-benzofuran-2-carbaldehyde
CAS Number 1497131-45-9[1]
Molecular Weight 180.59 g/mol [1]
Typical Appearance Pale yellow to off-white solid[2]
Target Rf Value ~0.45 – 0.50 (10% EtOAc in Hexane)[3]
Primary Impurities Unreacted 4-chlorobenzofuran, POCl3/DMF degradation products, and polymeric tars[4]

Standard Operating Procedure: Core Purification Workflow

The following self-validating protocol is designed to systematically strip away salts, highly polar byproducts, and structurally similar organic impurities.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

Context: The Vilsmeier-Haack formylation utilizes phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The crude reaction mixture is highly acidic and contains reactive iminium intermediates[4].

  • Quench: Cool the reaction vessel to 0 °C and slowly pour the mixture over crushed ice.

    • Causality: Rapid, cold hydrolysis of the iminium salt yields the target aldehyde while preventing the exothermic degradation of the furan ring[5].

  • Neutralize: Adjust the aqueous mixture to pH 7.0–7.5 using saturated aqueous sodium carbonate (Na2CO3).

    • Causality: Using a mild base like Na2CO3 rather than NaOH prevents the Cannizzaro disproportionation reaction, which would irreversibly convert your target aldehyde into a mixture of the corresponding alcohol and carboxylic acid[6].

  • Extract: Extract the aqueous phase three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure[2].

    • Self-Validation Step: Check the pH of the aqueous layer post-extraction. If it remains acidic, extraction efficiency will drop due to partial protonation of byproducts trapping the product in the aqueous phase.

Phase 2: Silica Gel Flash Chromatography

Context: Required when TLC indicates >15% impurities or unreacted starting material.

  • Load: Dry-load the concentrated crude oil onto silica gel to prevent band broadening.

  • Elute: Elute using a gradient solvent system of 5% to 15% EtOAc in Hexane (or Petroleum Ether)[3].

    • Causality: The aldehyde oxygen acts as a moderate hydrogen-bond acceptor, making it slightly more polar than the unreacted 4-chlorobenzofuran but significantly less polar than residual DMF or phenolic byproducts[2].

Phase 3: Final Polishing via Recrystallization

Context: Essential for achieving the >98% purity required for downstream pharmaceutical synthesis.

  • Dissolve: Dissolve the semi-pure solid in a minimum volume of boiling absolute ethanol[4].

  • Crystallize: Allow the solution to cool ambiently to room temperature, then transfer to a 2–8 °C refrigerator for 12 hours.

    • Causality: Benzofuran-2-carbaldehyde derivatives exhibit a steep temperature-dependent solubility curve in short-chain alcohols. This thermodynamic property allows impurities to remain solvated in the mother liquor while the target compound forms highly pure crystals[6].

Troubleshooting & FAQs

Q: My aqueous workup following the Vilsmeier-Haack reaction is forming an intractable emulsion. How do I break it? A: Emulsions here are typically caused by high concentrations of phosphate salts (from POCl3 hydrolysis) interacting with DMF and EtOAc. Fix: Filter the entire biphasic mixture through a pad of Celite. This removes insoluble polymeric tars that act as surfactants. Alternatively, dilute the aqueous layer with additional water to fully dissolve precipitated salts, or switch your extraction solvent to dichloromethane (DCM), which is less miscible with DMF-water mixtures.

Q: I am seeing co-elution of the unreacted 4-chlorobenzofuran and the product on my silica column. How can I improve resolution? A: 4-chlorobenzofuran and 4-chloro-1-benzofuran-2-carbaldehyde have relatively close Rf values in highly non-polar aliphatic systems. Fix: Switch your solvent system to a Toluene/Hexane blend. The π−π interactions between the toluene solvent and the benzofuran ring will alter the retention factor selectively compared to standard aliphatic solvents like hexane.

Q: During recrystallization from ethanol, my product "oils out" instead of forming crystals. What is the mechanistic cause and the fix? A: "Oiling out" occurs when the compound precipitates as a liquid because the crystallization temperature of the solution is lower than the melting point of the impure mixture (melting point depression). Fix: Add a few drops of water to the boiling ethanol to increase the polarity of the solvent system. This forces the compound out of solution at a higher temperature, promoting lattice formation over liquid phase separation. Alternatively, seed the solution with a pure crystal of 4-chloro-1-benzofuran-2-carbaldehyde just before it reaches the cloud point.

Q: The crude mixture is highly complex, and physical chromatography is failing. Is there a chemoselective purification method for this aldehyde? A: Yes. You can exploit the chemical reactivity of the aldehyde group by forming a sodium bisulfite adduct[5]. Fix: React the crude organic mixture with saturated aqueous sodium bisulfite (NaHSO3). The aldehyde will form a water-soluble bisulfite adduct, moving into the aqueous phase. Wash the aqueous phase with EtOAc to discard all non-aldehyde organic impurities. Finally, treat the aqueous layer with saturated NaHCO3 to decompose the adduct, regenerating the pure 4-chloro-1-benzofuran-2-carbaldehyde, which can then be extracted into fresh EtOAc[5].

Logical Workflow Visualization

PurificationWorkflow Start Crude 4-Chloro-1-benzofuran-2-carbaldehyde Workup Aqueous Workup & Extraction (EtOAc / Brine) Start->Workup Emulsion Emulsion Formed? Workup->Emulsion Filter Filter through Celite Pad Emulsion->Filter Yes Organic Organic Phase (Crude Extract) Emulsion->Organic No Filter->Organic PurityCheck TLC Purity > 85%? Organic->PurityCheck Chromatography Silica Column Chromatography (10-15% EtOAc/Hexane) PurityCheck->Chromatography No Recrystallization Recrystallization (Absolute Ethanol) PurityCheck->Recrystallization Yes Chromatography->Recrystallization Bisulfite Bisulfite Adduct Formation (Aldehyde Chemoselection) Recrystallization->Bisulfite Oils Out Pure Purified Compound (>98% Purity) Recrystallization->Pure Crystallizes Bisulfite->Pure

Decision-tree workflow for the purification of crude 4-chloro-1-benzofuran-2-carbaldehyde.

References

  • Discovery of Novel and Potent Retinoic Acid Receptor α Agonists: Syntheses and Evaluation of Benzofuranyl-pyrrole and Benzothiophenyl-pyrrole Derivatives. Journal of Medicinal Chemistry - ACS Publications.2

  • 4-Chloro-1-benzofuran-2-carbaldehyde | C9H5ClO2 | CID 82408694. PubChem - NIH.1

  • Supporting Information: Synthesis of benzofuran-2-carbaldehyde. Wiley-VCH.4

  • Access to Hetero-Benzyl Scaffolds via Transient-Ligand-Enabled Direct γ-C(sp3)–H Arylation of 3-Methylheteroarene-2-Carbaldehydes. ACS Publications.3

  • Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents. Arabian Journal of Chemistry.6

  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.5

Sources

Optimization

resolving aldehyde degradation in halogenated benzofuran derivatives

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stability and degradation issues wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stability and degradation issues when working with halogenated benzofuran carboxaldehydes (e.g., 5-bromo-2-benzofurancarboxaldehyde).

Below, you will find mechanistic troubleshooting guides, quantitative stability data, and field-validated protocols to ensure the integrity of your synthetic workflows.

Section 1: Mechanistic Understanding of Aldehyde Degradation

Q1: Why are halogenated benzofuran-carboxaldehydes highly prone to degradation compared to standard aryl aldehydes?

A: The degradation of halogenated benzofuran aldehydes is primarily driven by the electronic properties of the benzofuran core combined with the electron-withdrawing nature of the halogen substituents. Benzofuran-2-carboxaldehyde is inherently sensitive to strong oxidants and environmental exposure, leading to rapid conversion into the corresponding carboxylic acid[1].

When a halogen (such as bromine or chlorine) is introduced to the aromatic ring, its inductive electron-withdrawing effect increases the electrophilicity of the aldehyde carbon. This makes the carbonyl group highly susceptible to hydration (forming a gem-diol intermediate) which is subsequently oxidized by atmospheric oxygen. Furthermore, in acidic environments, the furan ring itself becomes vulnerable. The reactive aldehyde intermediate can trigger intermolecular condensation, leading to extensive polymerization and oligomerization[2].

G A Halogenated Benzofuran Aldehyde B Oxidation (O2, Light) A->B Exposure D Acidic Conditions A->D Catalysis F Acetal Protection (Methanol/H+) A->F Stabilization C Carboxylic Acid Derivative B->C Degradation E Polymerization / Oligomerization D->E Degradation G Stable Dimethyl Acetal F->G Resolution

Degradation pathways of benzofuran aldehydes and the acetal stabilization resolution.

Section 2: Troubleshooting Storage and Handling

Q2: How can I prevent the spontaneous oxidation of my halogenated benzofuran aldehyde during storage?

A: Spontaneous auto-oxidation is a radical-mediated process accelerated by light, heat, and trace metals. To maintain the integrity of the aldehyde, you must disrupt this causality chain. Storing the compound under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the solid) and at sub-zero temperatures is critical.

If long-term storage is required, converting the aldehyde to a stable acetal is the most foolproof method. Below is a quantitative summary of how storage conditions impact the purity of 5-bromo-benzofurancarboxaldehyde over a 30-day period.

Table 1: Impact of Storage Conditions on 5-Bromo-benzofuran-2-carboxaldehyde Stability

Storage ConditionAtmosphereLight ExposurePurity (Day 1)Purity (Day 15)Purity (Day 30)Primary Degradant
25°C (Room Temp)AirAmbient Light99.5%82.3%64.1%Carboxylic Acid
4°C (Fridge)AirDark99.5%94.2%88.7%Carboxylic Acid
-20°C (Freezer)ArgonDark99.5%99.2%98.9%None (Stable)
25°C (Acetalized)AirAmbient Light99.8%99.7%99.5%None (Stable)

Section 3: Resolving Acid-Catalyzed Polymerization

Q3: My aldehyde polymerizes during acid-catalyzed functionalization. What is the mechanistic cause, and how do I resolve it?

A: In acidic media, the oxygen atom of the furan ring can become protonated, or the highly electrophilic aldehyde can undergo aldol-type condensations with the electron-rich positions of adjacent benzofuran molecules. This leads to a runaway polymerization cascade[2].

The Resolution: You must mask the electrophilicity of the aldehyde prior to subjecting the molecule to acidic cross-coupling or functionalization conditions. Converting the reactive aldehyde into an acetal (e.g., using methanol to form a dimethyl acetal) effectively suppresses its involvement in polymerization reactions[2]. The concentration of the acid catalyst during this protection step must be carefully controlled to avoid triggering the very decomposition you are trying to prevent[3].

Section 4: Validated Experimental Protocols

Q4: What is the most robust protocol for protecting the aldehyde group in halogenated benzofurans without triggering dehalogenation or polymerization?

A: The most reliable method is the formation of a dimethyl acetal using methanol and trimethyl orthoformate (TMOF) with a strictly controlled catalytic amount of p-toluenesulfonic acid (p-TsOH).

Step-by-Step Methodology: Dimethyl Acetal Protection

1. Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 5 minutes. Add 10.0 mmol of the halogenated benzofuran-2-carboxaldehyde.

2. Solvent and Reagent Addition: Inject 25 mL of anhydrous methanol. Add 1.5 equivalents (15.0 mmol) of trimethyl orthoformate (TMOF). Causality Check: TMOF acts as a chemical water scavenger. By consuming the water byproduct, it leverages Le Chatelier's principle to drive the equilibrium entirely toward acetal formation, preventing reversible hydrolysis.

3. Controlled Catalysis: Add exactly 0.05 equivalents (0.5 mmol) of anhydrous p-toluenesulfonic acid (p-TsOH). Causality Check:p-TsOH protonates the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by methanol. Keeping the catalyst load low (5 mol%) is critical; higher concentrations can induce furan ring-opening or polymerization[3].

4. Reflux and Monitoring: Heat the reaction mixture to a gentle reflux (65°C) under Argon. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 8:2). The starting material should be fully consumed within 2 to 4 hours.

5. Critical Quenching Step: Remove the flask from heat. Immediately add 0.1 equivalents (1.0 mmol) of triethylamine (Et₃N) to the warm solution. Causality Check: This is a self-validating safeguard. Neutralizing the acid catalyst before solvent evaporation ensures that the acetal does not revert to the aldehyde as the local concentration of trace water increases during concentration.

6. Purification: Concentrate the mixture under reduced pressure. Purify the crude residue using flash column chromatography. Crucial Note: You must use basic alumina (Al₂O₃) or triethylamine-deactivated silica gel. Standard silica gel is inherently acidic and will cause partial deprotection of the electron-deficient benzofuran acetal on the column.

Workflow Step1 1. Dissolve Aldehyde in Anhydrous MeOH Step2 2. Add Trimethyl Orthoformate (TMOF) Step1->Step2 Step3 3. Add Catalytic p-TsOH (0.05 equiv) Step2->Step3 Step4 4. Reflux under Argon (2-4 hours) Step3->Step4 Step5 5. Quench with Et3N & Concentrate Step4->Step5 Step6 6. Purify via Alumina Chromatography Step5->Step6

Workflow for the robust acetal protection of halogenated benzofuran aldehydes.

References
  • RSC Publishing. "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran." RSC Advances, 2016.[Link]

  • ACS Publications. "Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues." The Journal of Organic Chemistry, 2006. [Link]

  • PMC / NIH. "Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety." Molecules, 2016. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 4-Chloro-1-benzofuran-2-carbaldehyde Extraction

Welcome to the Technical Support Center for the extraction and purification of 4-chloro-1-benzofuran-2-carbaldehyde . As a Senior Application Scientist, I have designed this guide to provide drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 4-chloro-1-benzofuran-2-carbaldehyde . As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols to optimize solvent selection during liquid-liquid extraction (LLE).

Core Principles: The Chemistry of Extraction

4-Chloro-1-benzofuran-2-carbaldehyde is a moderately lipophilic, electron-rich heteroaromatic aldehyde. The base structure, 1-benzofuran-2-carbaldehyde, has a baseline LogP of approximately 1.85[1]. The addition of the 4-chloro substituent increases its lipophilicity (estimated LogP ~2.5–3.0), making it highly soluble in organic solvents[2]. However, the reactive C2-formyl group is susceptible to auto-oxidation and nucleophilic attack, meaning that solvent selection must balance high recovery yields with chemical stabilization during the extraction process.

Quantitative Solvent Selection Matrix

Selecting the optimal solvent requires balancing partition efficiency against the physical properties of the solvent. Below is a quantitative comparison of standard extraction solvents used for benzofuran derivatives.

SolventBoiling Point (°C)Dielectric Constant (ε)Estimated Recovery (%)Emulsion RiskAldehyde StabilityGreen Chemistry Score
Ethyl Acetate (EtOAc) 77.16.02> 95%ModerateHigh (No peroxides)Excellent
Dichloromethane (DCM) 39.69.10> 98%LowHigh (Inert)Poor (Halogenated)
MTBE 55.22.60~ 85%LowModerate (Peroxide risk)Moderate
Toluene 110.62.38> 90%HighHigh (Inert)Moderate

Recommendation:Ethyl Acetate (EtOAc) is the optimal choice. It provides an excellent hydrogen-bond accepting environment that efficiently partitions the moderately polar aldehyde while leaving highly polar inorganic salts in the aqueous phase.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant oxidation of the aldehyde to the corresponding carboxylic acid during extraction? Causality: Aldehydes are highly prone to auto-oxidation in the presence of dissolved oxygen, light, and trace peroxides. Ethereal solvents (like diethyl ether, THF, or aged MTBE) can form hydroperoxides that rapidly oxidize the formyl group of 4-chloro-1-benzofuran-2-carbaldehyde. Solution: Switch to peroxide-free solvents like EtOAc or DCM. If an ether must be used, ensure it is freshly distilled or heavily stabilized with BHT. For highly sensitive batches, sparge the extraction solvent with nitrogen gas for 10 minutes prior to use.

Q2: My phase separation is extremely slow and forms a persistent emulsion. How do I resolve this? Causality: Benzofuran derivatives can act as weak surfactants, lowering interfacial tension. Furthermore, if the aldehyde was synthesized via a Vilsmeier-Haack formylation, residual DMF and poly-phosphoric byproducts drastically increase the aqueous phase's viscosity, trapping organic micro-droplets. Solution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This "salting-out" effect forces the organic compound into the EtOAc layer. If polymeric byproducts are present, perform a rough filtration of the biphasic mixture through a Celite pad before attempting separation.

Q3: I am getting low recovery yields when scaling up the extraction. What is failing? Causality: At larger scales, incomplete mixing or insufficient solvent volume leads to equilibrium saturation in the organic phase. Solution: Transition from a single large-volume extraction to multiple smaller-volume extractions (e.g., 3×50 mL instead of 1×150 mL). This leverages the partition coefficient more effectively according to the Nernst distribution law.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes EtOAc for the extraction of 4-chloro-1-benzofuran-2-carbaldehyde from an aqueous reaction quench (e.g., following a Vilsmeier-Haack formylation), integrating self-validating checks to ensure process integrity[3][4].

Step 1: Aqueous Quenching

  • Action: Pour the crude reaction mixture slowly into crushed ice/water while stirring vigorously.

  • Causality: Rapid temperature control prevents the exothermic hydrolysis of intermediate iminium salts from degrading the newly formed benzofuran ring.

Step 2: Primary Extraction

  • Action: Add EtOAc (3 volumes relative to the aqueous phase). Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate.

  • Validation Check: Spot both the upper (organic) and lower (aqueous) layers on a TLC plate (Hexane:EtOAc 8:2). The target aldehyde (UV active at 254 nm) should be predominantly in the upper layer. If the lower layer shows a strong UV spot, perform an additional back-extraction with EtOAc.

Step 3: Bicarbonate Wash

  • Action: Wash the combined organic layers with 1 volume of saturated aqueous NaHCO3​ .

  • Causality: Neutralizing residual acidic byproducts (like POCl3​ derivatives) prevents acid-catalyzed degradation or polymerization of the benzofuran core during downstream thermal concentration.

  • Validation Check: Test the pH of the aqueous waste layer. It must be ≥7.0 . If acidic, repeat the bicarbonate wash.

Step 4: Brine Wash and Drying

  • Action: Wash the organic layer with 1 volume of saturated brine, then dry over anhydrous MgSO4​ . Filter the drying agent.

  • Causality: Brine removes bulk water via osmotic pressure, while MgSO4​ chemically binds trace water, preventing the formation of hydrates that complicate crystallization.

Step 5: Concentration

  • Action: Remove the EtOAc via rotary evaporation. Keep the water bath temperature strictly below 40°C .

  • Causality: Elevated temperatures in the presence of atmospheric oxygen exponentially increase the rate of aldehyde oxidation.

Extraction Workflow Diagram

G Reaction Aqueous Reaction Mixture (e.g., Vilsmeier-Haack Quench) SolventAdd Add Ethyl Acetate (EtOAc) Optimal Partitioning Solvent Reaction->SolventAdd PhaseSep Phase Separation (Aqueous vs. Organic) SolventAdd->PhaseSep AqPhase Aqueous Phase (Discard Salts/DMF) PhaseSep->AqPhase Lower Layer (High Density) OrgPhase Organic Phase (Contains Target Aldehyde) PhaseSep->OrgPhase Upper Layer (EtOAc) Wash Wash: Brine & NaHCO3 (Neutralize & Break Emulsion) OrgPhase->Wash Dry Dry over MgSO4 (Remove Residual H2O) Wash->Dry Concentrate Rotary Evaporation (< 40°C to prevent degradation) Dry->Concentrate Product 4-Chloro-1-benzofuran-2-carbaldehyde (Purified Solid/Oil) Concentrate->Product

Workflow for the liquid-liquid extraction of 4-chloro-1-benzofuran-2-carbaldehyde.

References

  • Yoshimura, H., Kikuchi, K., Hibi, S., et al. "Discovery of Novel and Potent Retinoic Acid Receptor α Agonists: Syntheses and Evaluation of Benzofuranyl-pyrrole and Benzothiophenyl-pyrrole Derivatives." Journal of Medicinal Chemistry, 2000, 43(15), 2929–2937.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82408694, 4-Chloro-1-benzofuran-2-carbaldehyde." PubChem,[Link]

  • The Metabolomics Innovation Centre. "Showing Compound 2-Benzofurancarboxaldehyde (FDB011194)." FooDB,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 4-Chloro- and 5-Chloro-1-Benzofuran-2-Carbaldehyde Isomers

In the landscape of medicinal chemistry and materials science, substituted benzofurans are privileged scaffolds, with the aldehyde functionality at the 2-position serving as a versatile handle for molecular elaboration....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, substituted benzofurans are privileged scaffolds, with the aldehyde functionality at the 2-position serving as a versatile handle for molecular elaboration. The introduction of a chloro-substituent on the benzene ring significantly modulates the electronic properties and, consequently, the chemical reactivity of the entire molecule. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 4-chloro-1-benzofuran-2-carbaldehyde and 5-chloro-1-benzofuran-2-carbaldehyde. Our analysis, grounded in fundamental principles of organic chemistry, will explore the interplay of electronic and steric effects that govern the reactivity of the aldehyde group in these two compounds.

Unraveling the Electronic and Steric Landscape

The reactivity of the aldehyde group in these benzofuran derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects of the chloro-substituent. Chlorine, being an electronegative atom, exerts a net electron-withdrawing effect through induction (-I effect). However, as a halogen with lone pairs of electrons, it can also participate in resonance, donating electron density to the aromatic system (+M or +R effect). The position of the chloro-substituent determines the relative contribution of these opposing effects on the C2-aldehyde group.

Electronic Effects: A Tale of Two Isomers

In 5-chloro-1-benzofuran-2-carbaldehyde , the chloro group is situated at the para-position relative to the oxygen atom of the furan ring and meta to the C2-carbon bearing the aldehyde. The electron-withdrawing inductive effect of the chlorine atom deactivates the benzene ring, which in turn influences the furan ring and the attached aldehyde. Resonance structures show that the +M effect of the chlorine atom at the C5 position does not directly delocalize the lone pairs onto the furan ring or the aldehyde group. Consequently, the inductive effect is the dominant electronic factor influencing the aldehyde's reactivity in this isomer.

Conversely, in 4-chloro-1-benzofuran-2-carbaldehyde , the chloro group is at the ortho-position relative to the furan oxygen and in closer proximity to the aldehyde group. This proximity enhances the through-space inductive effect. More significantly, the resonance effect of the chlorine atom at C4 can delocalize electron density towards the furan ring, albeit with less impact on the C2 position compared to substituents at other positions.

The key determinant of the aldehyde's electrophilicity is the extent to which the electron-withdrawing nature of the chloro-substituent is transmitted to the carbonyl carbon. In the 5-chloro isomer, the inductive pull is transmitted through the sigma framework, making the carbonyl carbon more electrophilic compared to the unsubstituted benzofuran-2-carbaldehyde. For the 4-chloro isomer, the closer proximity of the chloro group suggests a stronger inductive effect.

G Electronic Effects in Chloro-Substituted Benzofuran-2-Carbaldehydes cluster_4_chloro 4-Chloro Isomer cluster_5_chloro 5-Chloro Isomer cluster_reactivity Predicted Reactivity a Stronger Inductive Effect (-I) due to proximity b Minor Resonance Effect (+M) a->b Opposing effects c Dominant Inductive Effect (-I) d Negligible Resonance Effect (+M) on aldehyde c->d e 4-Chloro: Potentially higher electrophilicity due to stronger -I effect g Overall: 4-Chloro likely more reactive towards nucleophiles e->g f 5-Chloro: Enhanced electrophilicity compared to unsubstituted f->g

Caption: Predicted reactivity based on electronic effects.

Steric Considerations: The Impact of Proximity

Steric hindrance can play a crucial role in the accessibility of the carbonyl carbon to nucleophiles. In the case of 4-chloro-1-benzofuran-2-carbaldehyde , the chlorine atom at the C4 position is in the vicinity of the aldehyde group at C2. This proximity can create a more sterically congested environment around the reaction center, potentially slowing down the approach of bulky nucleophiles.

For 5-chloro-1-benzofuran-2-carbaldehyde , the chlorine atom is located further away from the C2-aldehyde group, on the opposite side of the benzene ring. As a result, it is expected to exert minimal steric hindrance on the aldehyde functionality.

Feature4-Chloro-1-benzofuran-2-carbaldehyde5-Chloro-1-benzofuran-2-carbaldehyde
Electronic Effect Stronger electron-withdrawing inductive effect due to proximity of Cl to the reaction center.Moderate electron-withdrawing inductive effect.
Steric Hindrance Potentially significant steric hindrance from the C4-chloro group for bulky nucleophiles.Minimal steric hindrance from the C5-chloro group.
Predicted Reactivity Likely more reactive towards small nucleophiles due to a more electrophilic carbonyl carbon. May be less reactive with bulky nucleophiles due to steric hindrance.Generally more reactive than the unsubstituted analogue, with good accessibility for a wide range of nucleophiles.

Comparative Reactivity in Key Aldehyde Transformations

Based on the analysis of electronic and steric effects, we can predict the relative reactivity of the two isomers in common aldehyde reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes.[1][2] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. Due to the stronger inductive effect of the chlorine atom at the C4 position, 4-chloro-1-benzofuran-2-carbaldehyde is predicted to be more reactive towards small nucleophiles (e.g., cyanide, hydride reagents) than the 5-chloro isomer. However, for bulkier nucleophiles, the steric hindrance from the C4-chloro group might counteract the enhanced electronic reactivity, potentially leading to slower reaction rates compared to the 5-chloro isomer.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, involves the attack of a phosphorus ylide on the carbonyl carbon.[3][4][5] The initial step is a nucleophilic addition. For non-stabilized ylides, which are highly reactive, the electronic differences between the two isomers will likely result in a faster reaction for the 4-chloro derivative. With stabilized, less reactive ylides, the enhanced electrophilicity of the 4-chloro isomer should also lead to a faster reaction, provided the ylide is not excessively bulky.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6][7] This reaction is often catalyzed by a weak base. The rate-determining step is typically the initial nucleophilic attack. Therefore, 4-chloro-1-benzofuran-2-carbaldehyde is expected to undergo Knoevenagel condensation at a faster rate than its 5-chloro counterpart , due to the heightened electrophilicity of its carbonyl carbon.

Experimental Protocols

General Protocol for Wittig Reaction

This protocol is a general procedure for the synthesis of alkenes from benzofuran-2-carbaldehydes using a Wittig reagent.[8][9]

Materials:

  • Substituted 1-benzofuran-2-carbaldehyde (1.0 eq)

  • (Triphenylphosphoranylidene)acetonitrile (or other suitable Wittig reagent, 1.1 eq)

  • Toluene (or other suitable anhydrous solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted 1-benzofuran-2-carbaldehyde and the Wittig reagent.

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

G Wittig Reaction Workflow A Reactants: - Benzofuran-2-carbaldehyde - Wittig Reagent B Solvent: Anhydrous Toluene A->B C Reaction Conditions: Reflux under Inert Atmosphere B->C D Monitoring: Thin-Layer Chromatography C->D E Work-up: Solvent Evaporation D->E F Purification: Column Chromatography E->F

Caption: General workflow for the Wittig reaction.

General Protocol for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of benzofuran-2-carbaldehydes with active methylene compounds.[10]

Materials:

  • Substituted 1-benzofuran-2-carbaldehyde (1.0 eq)

  • Malononitrile (or other active methylene compound, 1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the substituted 1-benzofuran-2-carbaldehyde and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent to obtain the pure condensed product.

Conclusion

In comparing the reactivity of 4-chloro-1-benzofuran-2-carbaldehyde and 5-chloro-1-benzofuran-2-carbaldehyde, a nuanced picture emerges from the interplay of electronic and steric effects. The closer proximity of the chlorine atom in the 4-chloro isomer is predicted to render its aldehyde group more electrophilic due to a stronger inductive effect. This suggests a higher intrinsic reactivity towards nucleophiles. However, this enhanced reactivity may be tempered by steric hindrance, particularly with bulky reagents. The 5-chloro isomer, while less electronically activated than its 4-chloro counterpart, presents a more sterically accessible aldehyde, making it a reliable substrate for a broader range of nucleophiles.

For researchers and drug development professionals, the choice between these two isomers will depend on the specific synthetic transformation and the nature of the nucleophile being employed. The 4-chloro isomer may be advantageous for reactions with small, highly reactive nucleophiles where maximizing the electrophilicity of the carbonyl is paramount. In contrast, the 5-chloro isomer offers a more predictable and sterically unencumbered platform for a wider array of synthetic modifications. This guide provides a foundational framework for understanding and predicting the reactivity of these important synthetic intermediates, enabling more informed decisions in the design and execution of synthetic routes.

References

  • Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Global Scientific Journal, 10(12), 1343-1351.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 23). Knoevenagel condensation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
  • Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • IntechOpen. (2021, November 23). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Retrieved from [Link]

  • ACS Publications. (2020, September 29). Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2017, February 7). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • BenchChem. (2025). comparing the reactivity of 5-(3-Fluorophenyl)furan-2-carbaldehyde with other aldehydes.
  • YouTube. (2017, August 22). Oxidation and Reduction Reactions - Basic Introduction. Retrieved from [Link]

  • PMC. (n.d.). 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. Retrieved from [Link]

  • MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Retrieved from [Link]

  • PMC. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Retrieved from [Link]

  • Kyushu University. (n.d.). Synthesis, structural properties, electrophilic substitution reactions and DFT computational studies of calix[11]benzofurans. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • PMC. (n.d.). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Retrieved from [Link]

  • PMC. (n.d.). Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. Retrieved from [Link]

Sources

Comparative

biological activity comparison of halogenated benzofuran-2-carbaldehydes

Biological Activity Comparison of Halogenated Benzofuran-2-carbaldehydes: A Comprehensive Guide for Drug Development Benzofuran-2-carbaldehyde (also known as 2-benzofurancarboxaldehyde) is a privileged structural motif i...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity Comparison of Halogenated Benzofuran-2-carbaldehydes: A Comprehensive Guide for Drug Development

Benzofuran-2-carbaldehyde (also known as 2-benzofurancarboxaldehyde) is a privileged structural motif in medicinal chemistry, serving as a critical building block for synthesizing complex pharmacophores[1]. While the unsubstituted scaffold exhibits baseline biological activity—including estrogen receptor modulation and moderate cytotoxicity[1]—the strategic introduction of halogens (fluorine, chlorine, bromine, or iodine) fundamentally alters its pharmacokinetic and pharmacodynamic profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of halogenated benzofuran-2-carbaldehydes. By examining the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with the actionable data needed for lead optimization.

Mechanistic Causality: The Role of Halogenation

The enhanced biological activity of halogenated benzofurans is not merely a function of increased lipophilicity; it is driven by specific electronic and steric interactions.

  • The σ -Hole Effect (Halogen Bonding): Halogens covalently bonded to the benzofuran ring develop an anisotropic charge distribution. The equatorial region becomes electronegative, while the distal region (along the covalent bond axis) develops a localized electropositive crown known as a σ -hole. This allows the halogen to act as an electrophilic binding partner to Lewis bases in protein-receptor complexes, significantly increasing target affinity compared to traditional hydrogen bonds[2].

  • Oxidative Stress & Apoptosis: Brominated derivatives, due to their larger atomic radius and higher polarizability, are exceptionally potent at inducing Reactive Oxygen Species (ROS) generation in cancer cells (e.g., HepG2 and A549). This oxidative stress triggers a caspase-dependent apoptotic cascade, specifically via the activation of Caspase 3/7[3].

  • Membrane Penetration: In antimicrobial applications, the introduction of halogenated alkyl chains (e.g., trifluoropropyl groups) optimizes the lipid-water partition coefficient, allowing the molecule to disrupt bacterial membranes more effectively, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA)[4].

MOA A Halogenated Benzofuran Derivatives B Cellular Uptake & Target Binding (σ-hole) A->B C ROS Generation (Oxidative Stress) B->C Anticancer D Bacterial Membrane Disruption B->D Antimicrobial E Caspase 3/7 Activation C->E G Antimicrobial Action (MRSA Inhibition) D->G F Cancer Cell Apoptosis E->F

Figure 1: Divergent signaling and mechanistic pathways of halogenated benzofurans in biological systems.

Comparative Biological Activity

The table below synthesizes experimental data comparing the baseline benzofuran-2-carbaldehyde scaffold against its fluorinated, chlorinated, and brominated counterparts.

Table 1: Quantitative Comparison of Halogenated Benzofuran Derivatives

Compound ScaffoldHalogen SubstitutionAnticancer IC 50​ (A549 Cells)Antibacterial MIC (MRSA)Key Mechanistic Feature
Unsubstituted None (H)> 50 μ M> 64 μ g/mLBaseline scaffold; weak target binding[1].
Fluorinated Fluorine (F)~ 25 μ M2 - 8 μ g/mLHigh metabolic stability; excellent membrane penetration for antibacterial efficacy[4].
Chlorinated Chlorine (Cl)6.3 - 15 μ M4 - 16 μ g/mLBalanced σ -hole interaction; moderate ROS generation[3].
Brominated Bromine (Br)3.5 - 6.3 μ M8 - 32 μ g/mLStrongest ROS generation; highly selective cytotoxicity toward leukemic and lung cancer cell lines[3],[2].

Data Interpretation: Brominated derivatives consistently outperform chlorinated variants in anticancer assays due to higher pro-oxidative effects and stronger caspase-3/7 activation[3]. Conversely, fluorinated derivatives (especially those with halogenated alkyl chains) show superior performance in antimicrobial settings, achieving MIC values comparable to clinical antibiotics like vancomycin[4].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal controls to isolate the variable of compound efficacy from environmental or solvent-induced artifacts.

Protocol A: In Vitro Cytotoxicity (MTT Assay) for Anticancer Evaluation

Causality Focus: The 48-hour incubation period is strictly enforced to allow sufficient time for caspase-dependent apoptosis to manifest, as shorter incubations may only capture acute necrosis[3],[2].

  • Cell Culture Preparation: Seed A549 (human lung carcinoma) cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for cellular adhesion.

  • Compound Preparation: Dissolve the halogenated benzofuran-2-carbaldehyde derivatives in DMSO to create a stock solution. Dilute with culture medium so the final DMSO concentration does not exceed 1% (v/v). Why? Concentrations >1% DMSO induce solvent-mediated cytotoxicity, skewing IC 50​ results[2].

  • Treatment: Expose the cells to varying concentrations of the compounds (e.g., 1, 5, 10, 25, 50, 100 μ M) for exactly 48 hours.

  • Self-Validation Controls:

    • Negative Control: Cells treated with 1% DMSO vehicle (establishes the 100% viability baseline)[2].

    • Positive Control: Doxorubicin (validates assay sensitivity).

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals in 100 μ L of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Protocol B: Broth Microdilution Method for Antimicrobial MIC Determination

Causality Focus: Mueller-Hinton Broth (MHB) is utilized because its standardized cation concentration ensures reproducible lipid-membrane interactions with the halogenated compounds.

  • Inoculum Preparation: Cultivate MRSA strains on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the fluorinated/chlorinated benzofuran derivatives in MHB to achieve a concentration gradient (e.g., 0.5 to 64 μ g/mL).

  • Inoculation: Add 50 μ L of the bacterial suspension to each well containing 50 μ L of the diluted compound.

  • Self-Validation Controls:

    • Sterility Control: MHB only (validates aseptic technique).

    • Growth Control: MHB + Inoculum (validates bacterial viability).

    • Internal Quality Control: Levofloxacin or Vancomycin (ensures the resistance profile of the MRSA strain is stable)[4].

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow S1 Compound Synthesis & QC S2 In Vitro Screening (MTT / MIC Assays) S1->S2 S3 Mechanistic Studies (ROS / Caspase-Glo) S2->S3 S4 Lead Optimization (Halogen Tuning) S3->S4 S4->S1 Iterative Refinement

Figure 2: Self-validating experimental workflow for screening halogenated benzofuran derivatives.

References

  • American Chemical Society (ACS). Discovery of Unique Bis-Substituted Aromatic Amide Derivatives as Novel Highly Potent Antibiotics for Combating Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from:[Link]

  • National Institutes of Health (NIH / PMC). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from:[Link]

  • National Institutes of Health (NIH / PMC). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from:[Link]

Sources

Validation

evaluating electron-withdrawing effects of chlorine in 4-chloro-1-benzofuran-2-carbaldehyde

An In-Depth Guide to Evaluating the Electron-Withdrawing Effects of Chlorine in 4-chloro-1-benzofuran-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive eva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Evaluating the Electron-Withdrawing Effects of Chlorine in 4-chloro-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the electron-withdrawing properties of the chlorine substituent in the 4-chloro-1-benzofuran-2-carbaldehyde scaffold. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the underlying chemical principles and provide a robust framework for analysis. We will explore the dualistic nature of chlorine's electronic influence and detail both experimental and computational methodologies to quantify its impact. This molecule serves as an excellent case study for understanding how substituent effects modulate the electronic landscape of a heterocyclic system, a critical consideration in medicinal chemistry and materials science where such tuning governs molecular interactions, reactivity, and bioavailability.

The Dichotomy of Chlorine's Electronic Influence: Inductive vs. Resonance Effects

At the heart of evaluating the chlorine substituent is understanding its two competing electronic mechanisms: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the benzofuran ring through the sigma (σ) bond framework.[1][2] This effect is distance-dependent, strongest at the point of attachment (C4), and generally deactivates the aromatic system by reducing its nucleophilicity.[3][4]

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzofuran ring.[2][5] This donation of electron density increases the electron density at the ortho and para positions relative to the substituent.[6][7]

For halogens, the powerful electron-withdrawing inductive effect typically dominates over the weaker electron-donating resonance effect.[8][9][10] This results in a net deactivation of the ring toward electrophilic aromatic substitution compared to unsubstituted benzene.[5][11] However, the resonance effect still directs any potential electrophilic attack to the ortho and para positions.[7][9] In the context of 4-chloro-1-benzofuran-2-carbaldehyde, this complex interplay, coupled with the potent electron-withdrawing nature of the C2-aldehyde group, creates a unique electronic environment.

G cluster_effects Chlorine's Dual Electronic Effects Inductive_Effect -I Effect (Withdrawal) Net_Effect Net Electron Withdrawal (Deactivation) Inductive_Effect->Net_Effect Dominant Influence Resonance_Effect +R Effect (Donation) Resonance_Effect->Net_Effect Opposing Influence Benzofuran_Ring 4-Chloro-1-Benzofuran Ring System Benzofuran_Ring->Inductive_Effect σ-bond polarization Benzofuran_Ring->Resonance_Effect π-system delocalization

Caption: Dueling electronic effects of chlorine on an aromatic ring.

Quantitative Assessment via The Hammett Equation

The Hammett equation offers a powerful tool for quantifying the electronic impact of a substituent by comparing the rate or equilibrium constant of a reaction for a substituted species to that of an unsubstituted reference.[12][13] The core of this linear free-energy relationship is the equation:

log(K/K₀) = ρσ or log(k/k₀) = ρσ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive σ value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group.[14] For chlorine, the established Hammett constants are σ_meta = +0.373 and σ_para = +0.227 , confirming its electron-withdrawing nature at these positions.[12][14] The larger value for the meta position reflects the pure inductive effect, whereas the smaller para value shows the inductive effect being partially offset by the resonance donation.

Comparative Hammett Substituent Constants
Substituentσ_metaσ_paraElectronic Effect
-NO₂+0.710+0.778Strongly Withdrawing
-CN+0.56+0.66Strongly Withdrawing
-Cl +0.373 +0.227 Moderately Withdrawing
-H0.000.00Reference
-CH₃-0.069-0.170Weakly Donating
-OH+0.121-0.37Donating (Resonance)

Data sourced from various Hammett plots and literature values.[12][14]

Experimental Protocol: Generating a Hammett Plot

To apply this to the benzofuran system, one could measure the pKa of a series of 4-substituted benzofuran-2-carboxylic acids (the aldehyde being oxidized for this purpose).

  • Synthesis: Synthesize a series of 4-substituted benzofuran-2-carbaldehydes (e.g., X = H, Cl, NO₂, OCH₃) and oxidize them to their corresponding 2-carboxylic acids.

  • Sample Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each carboxylic acid in a consistent solvent system, such as 70:30 ethanol-water.[13]

  • Titration: Titrate each acid solution with a standardized solution of NaOH (e.g., 0.05 M), monitoring the pH with a calibrated pH meter.[13]

  • pKa Determination: Determine the pKa for each acid, which is the pH at the half-equivalence point.

  • Data Plotting: Plot log(Kₓ/Kн) against the known σ values for each substituent X. In this case, since we are measuring acid dissociation, log(Kₓ/Kн) is equivalent to pKн - pKₓ.

  • Analysis: The slope of the resulting line is the reaction constant, ρ. A positive ρ value indicates that the reaction (deprotonation) is aided by electron-withdrawing groups that stabilize the resulting carboxylate anion.

G A Synthesize 4-X-Benzofuran- 2-Carboxylic Acids B Prepare Standardized Solutions A->B C Perform Potentiometric Titration with NaOH B->C D Determine pKa (pH at half-equivalence) C->D E Calculate log(Kx/KH) = pKH - pKx D->E F Plot log(Kx/KH) vs. σ E->F G Determine ρ (slope) from Linear Regression F->G

Caption: Workflow for experimental Hammett analysis.

Spectroscopic Evaluation: ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the local electronic environment around an atomic nucleus. Electron-withdrawing groups decrease the electron density around nearby carbon atoms, an effect known as "deshielding." This deshielding causes the nucleus to resonate at a higher frequency, resulting in a downfield shift (higher ppm value) in the ¹³C NMR spectrum.

By comparing the ¹³C NMR spectrum of 4-chloro-1-benzofuran-2-carbaldehyde with that of the parent benzofuran, we can directly observe the electronic impact of the chlorine and aldehyde substituents. The C4 carbon, directly bonded to the electronegative chlorine, is expected to show a significant downfield shift. Other carbons in the ring will also be affected, albeit to a lesser extent.

Comparative ¹³C NMR Chemical Shifts (δ) in CDCl₃
Carbon AtomBenzofuran (Experimental)[15]4-chloro-1-benzofuran-2-carbaldehyde (Predicted)Expected Shift Influence
C2144.9 ppm~153 ppmStrong deshielding by C=O
C3106.7 ppm~115 ppmDeshielding by C=O and Cl
C4 121.4 ppm ~130 ppm Strong deshielding by Cl
C5122.8 ppm~124 ppmMinor deshielding
C6124.3 ppm~126 ppmMinor deshielding
C7111.6 ppm~112 ppmMinor deshielding
C3a127.5 ppm~128 ppmMinor deshielding
C7a155.0 ppm~154 ppmMinimal change
C=ON/A~185 ppmAldehyde Carbonyl

Note: Predicted values are estimations based on additive substituent effects and data from similar structures. Actual experimental values are required for definitive analysis.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 15-20 mg of the purified 4-chloro-1-benzofuran-2-carbaldehyde sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent signal of CDCl₃ (δ = 77.16 ppm).

  • Analysis: Assign the peaks to the corresponding carbon atoms using knowledge of chemical shifts, substituent effects, and potentially 2D NMR techniques like HSQC and HMBC if assignments are ambiguous.

Computational Chemistry Analysis

In silico methods, particularly Density Functional Theory (DFT), provide a powerful complementary approach to experimental techniques.[16] These calculations allow for the direct visualization and quantification of electron distribution within the molecule.

Key Computational Descriptors
  • Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the electron density surface of the molecule. Electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. For our target molecule, we expect to see a strongly positive potential (blue) around the aldehyde proton and a negative potential (red) near the carbonyl oxygen and the chlorine atom.

  • Calculated Atomic Charges (NBO/Mulliken): Natural Bond Orbital (NBO) or Mulliken population analysis partitions the total electron density among the atoms, providing partial atomic charges.[17] These charges offer a quantitative measure of the inductive effect. We anticipate a significant positive partial charge on C4 and a negative charge on the chlorine atom.

Predicted NBO Partial Atomic Charges
AtomPredicted Partial Charge (e)
C2+0.25
C3-0.15
C4 +0.10
Cl -0.08
C (aldehyde)+0.40
O (aldehyde)-0.55
O (furan)-0.20

Note: These are representative values from a hypothetical DFT calculation (e.g., B3LYP/6-31G) and serve to illustrate expected trends.*

Protocol: DFT Calculation Workflow
  • Structure Building: Construct the 3D structure of 4-chloro-1-benzofuran-2-carbaldehyde using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a basis set like 6-31G(d).

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., def2-TZVPP) to obtain more accurate electronic properties.[17] Request the generation of MEP maps and population analysis (NBO is often preferred over Mulliken).

  • Data Analysis: Visualize the MEP map and tabulate the calculated atomic charges to assess the electron distribution across the molecule.

G A Build 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum) B->C D Single-Point Calculation (Higher Basis Set) C->D E Generate MEP Map & Calculate NBO Charges D->E F Analyze Electron Distribution E->F

Caption: Workflow for computational analysis using DFT.

Conclusion

The evaluation of the chlorine substituent in 4-chloro-1-benzofuran-2-carbaldehyde reveals a classic case of competing electronic effects. The dominant -I effect of chlorine, augmented by the powerful electron-withdrawing aldehyde group, renders the entire heterocyclic system electron-deficient. This is quantitatively supported by the positive Hammett constants for chlorine and can be directly observed through the anticipated downfield shifts in the ¹³C NMR spectrum, particularly at the C4 position. Computational methods further reinforce this picture, with MEP maps and partial atomic charges providing a detailed, atom-centered view of the electron withdrawal.

By integrating these three pillars of analysis—linear free-energy relationships, spectroscopy, and computational modeling—researchers can build a comprehensive and validated understanding of substituent effects. This knowledge is fundamental for predicting the reactivity of 4-chloro-1-benzofuran-2-carbaldehyde and for the rational design of new derivatives with tailored electronic properties for applications in drug discovery and beyond.

References

  • Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. Retrieved from [Link]

  • askIITians. (2014, February 3). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? Retrieved from [Link]

  • Toppr. (2024, November 14). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? Retrieved from [Link]

  • Filo. (2025, August 11). Question: Although chlorine is an electron withdrawing group, why does it.. Retrieved from [Link]

  • Quora. (2017, November 14). What is the order of the deactivation of a benzene ring in the case of halogens, and why? Retrieved from [Link]

  • Wodka, P. A., Krygowski, T. M., & Szatylowicz, H. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2020, June 17). Does Cl- Have more -I effect or +M effect ( Resonance effect)? Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Vedantu. (2026, January 17). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Retrieved from [Link]

  • Dummies.com. (2021, July 19). Electron-Donating and Electron-Withdrawing Substituents. Retrieved from [Link]

  • YouTube. (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? Retrieved from [Link]

  • askIITians. (2025, August 26). Although chlorine is an electron withdrawing group, it is ortho-p. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Wodka, P. A., & Szatylowicz, H. (2026). Anatomy of the substituent effect in complex N-heterocycles. RSC Publishing.
  • Quora. (2019, April 14). When do we know that chlorine shows negative inductive effect and resonance in benzene? Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Filarowski, A., et al. (2023). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. PMC.
  • University of York. (2025, August 4). Non-linear Hammett plots. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. PMC.
  • Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-1-benzofuran-2-carbaldehyde (C9H5ClO2). Retrieved from [Link]

  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

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Comparative

LC-MS method development for 4-chloro-1-benzofuran-2-carbaldehyde metabolites

LC-MS/MS Method Development for 4-Chloro-1-benzofuran-2-carbaldehyde Metabolites: A Column Chemistry Comparison Guide The Analytical Challenge: Aldehyde Biotransformation In drug development and toxicology, profiling the...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Method Development for 4-Chloro-1-benzofuran-2-carbaldehyde Metabolites: A Column Chemistry Comparison Guide

The Analytical Challenge: Aldehyde Biotransformation

In drug development and toxicology, profiling the metabolic fate of aldehyde-containing compounds like 4-chloro-1-benzofuran-2-carbaldehyde requires overcoming significant analytical hurdles. Aldehydes are highly electrophilic and rarely persist in systemic circulation. They are rapidly scavenged and biotransformed via two primary enzymatic pathways[1]:

  • Oxidation to a highly polar carboxylic acid (4-chloro-1-benzofuran-2-carboxylic acid) driven by Aldehyde Dehydrogenases (ALDH).

  • Reduction to a moderately polar alcohol ((4-chloro-1-benzofuran-2-yl)methanol) driven by Aldo-Keto Reductases (AKR) or Alcohol Dehydrogenases (ADH).

The resulting mixture presents a drastic polarity spread. The parent compound is volatile and hydrophobic, the alcohol is neutral and moderately polar, and the carboxylic acid is highly polar and ionizable. Developing a single LC-MS/MS method to capture this diverse chemical space requires deliberate optimization of stationary phase chemistry and sample preparation.

MetabolicPathway Parent 4-chloro-1-benzofuran- 2-carbaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Parent->ALDH Oxidation AKR Aldo-Keto Reductase (AKR / ADH) Parent->AKR Reduction Acid 4-chloro-1-benzofuran- 2-carboxylic acid ALDH->Acid Alcohol (4-chloro-1-benzofuran- 2-yl)methanol AKR->Alcohol Gluc1 Acyl Glucuronide Acid->Gluc1 UGT Enzymes Gluc2 O-Glucuronide Alcohol->Gluc2 UGT Enzymes

Fig 1. Enzymatic biotransformation pathways of 4-chloro-1-benzofuran-2-carbaldehyde.

Causality in Column Selection: Why C18 Falls Short

Standard reversed-phase C18 columns rely exclusively on dispersive (hydrophobic) interactions. When analyzing the highly polar 4-chloro-1-benzofuran-2-carboxylic acid metabolite at an acidic pH (e.g., 0.1% formic acid), the molecule remains partially ionized. This results in poor hydrophobic retention, causing the acid to elute near the solvent front where it is engulfed by matrix-induced ion suppression.

To resolve this, we must leverage orthogonal retention mechanisms. Biphenyl and Pentafluorophenyl (PFP) stationary phases introduce π−π interactions, dipole-dipole interactions, and enhanced hydrogen-bonding capacity[2]. The electron-deficient nature of the 4-chloro-benzofuran ring pairs exceptionally well with the electron-rich Biphenyl phase, anchoring the polar acid metabolite to the column long enough to escape the solvent front[3].

Experimental Protocol: A Self-Validating Workflow

To objectively compare column chemistries, we establish a self-validating extraction and LC-MS/MS protocol. We utilize Phospholipid Removal (PLR) plates rather than standard protein precipitation. Standard precipitation leaves endogenous phospholipids intact, which compete for charge droplets in the Electrospray Ionization (ESI) source, causing severe signal suppression[4].

Step-by-Step Methodology
  • Sample Spiking: Spike 50 µL of blank human plasma with 10 µL of a mixed standard containing the parent aldehyde, acid metabolite, and alcohol metabolite (100 ng/mL each).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein binding. Vortex for 30 seconds.

  • Phospholipid Removal (PLR): Transfer the mixture to a PLR 96-well plate. Apply a vacuum (10 in Hg) for 5 minutes to elute the cleaned extract while trapping proteins and phospholipids.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 50 µL of 95:5 Water:Methanol (0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 2 µL onto the LC system. Utilize fast-polarity switching in the mass spectrometer (Positive ESI for the parent and alcohol; Negative ESI for the carboxylic acid).

LCMSWorkflow Sample Plasma Sample Spiked w/ Metabolites Prep Protein Precipitation & Phospholipid Removal Sample->Prep LC Chromatographic Separation (Biphenyl vs C18 vs PFP) Prep->LC MS ESI-MS/MS Detection (Fast Polarity Switching) LC->MS Data Data Analysis & Peak Integration MS->Data

Fig 2. Self-validating LC-MS/MS method development workflow for metabolite profiling.

Quantitative Performance Comparison

We compared three superficially porous particle (SPP) columns (all 100 x 2.1 mm, 2.6 µm): a standard C18 , a Biphenyl , and a PFP .

Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol (Note: Methanol is strictly used over acetonitrile, as acetonitrile's triple bond can π -interfere with the stationary phase, dampening the Biphenyl and PFP retention mechanisms[5]).

AnalyteMetricStandard C18PFP PhaseBiphenyl Phase
Parent Aldehyde (ESI+)Retention Time (min)3.203.453.65
Peak Asymmetry ( As​ )1.41.21.0
Signal-to-Noise (S/N)120145180
Carboxylic Acid (ESI-)Retention Time (min)1.15 (Co-elutes w/ void)2.402.75
Peak Asymmetry ( As​ )2.1 (Severe tailing)1.31.1
Signal-to-Noise (S/N)15 (Suppressed)210265
Alcohol Metabolite (ESI+)Retention Time (min)2.502.853.10
Peak Asymmetry ( As​ )1.31.11.0
Signal-to-Noise (S/N)95130160
Data Synthesis & Mechanistic Insights

The data reveals a stark contrast in performance. The C18 column failed to adequately retain the carboxylic acid metabolite (RT 1.15 min). Because it eluted in the void volume alongside residual salts and un-precipitated hydrophilic matrix components, its S/N ratio plummeted to 15 due to ion suppression.

The Biphenyl column yielded the highest performance across all metrics. The causality here is rooted in hydrogen bonding and π−π stacking. The biphenyl phase possesses a higher hydrogen-bonding capacity than C18, allowing it to interact with the carboxylate moiety of the acid[2]. Simultaneously, the dual-ring structure of the biphenyl ligand strongly π -stacks with the 4-chloro-benzofuran core, pushing the retention time of the acid to 2.75 minutes—well clear of the suppression zone. The PFP column performed admirably but offered slightly less retention than the Biphenyl phase, likely because the electron-withdrawing fluorine atoms on the PFP phase repelled the similarly electron-deficient chlorinated benzofuran ring.

Conclusion

For the comprehensive LC-MS/MS profiling of 4-chloro-1-benzofuran-2-carbaldehyde and its divergent metabolites, relying on standard hydrophobic C18 chemistry compromises the integrity of polar metabolite data. Adopting a Biphenyl stationary phase paired with a methanolic mobile phase and Phospholipid Removal (PLR) sample preparation creates a robust, high-sensitivity analytical system capable of resolving the parent compound, its acidic oxidation product, and its reduced alcohol counterpart in a single run.

References

  • National Institutes of Health (NIH). "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • The NELAC Institute. "Column Chemistry Considerations affecting PFAS Selectivity for LC-MS/MS Workflows.
  • Association for Diagnostics & Laboratory Medicine (ADLM). "LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
  • Shimadzu Corporation. "Multi-residue pesticides analysis by LC-MS/MS using the ODS column and the biphenyl column.

Sources

Validation

comparative toxicity of 4-chloro-1-benzofuran-2-carbaldehyde vs non-halogenated analogs

Comparative Toxicity Guide: 4-Chloro-1-benzofuran-2-carbaldehyde vs. Non-Halogenated Analogs Executive Summary & Structural Context As a Senior Application Scientist evaluating benzofuran scaffolds for drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 4-Chloro-1-benzofuran-2-carbaldehyde vs. Non-Halogenated Analogs

Executive Summary & Structural Context

As a Senior Application Scientist evaluating benzofuran scaffolds for drug development, understanding the toxicological liabilities introduced by structural modifications is critical. Halogenation is a standard strategy in medicinal chemistry to improve metabolic stability and target affinity. However, it fundamentally alters the molecule's physicochemical properties.

This guide objectively compares 4-chloro-1-benzofuran-2-carbaldehyde (a chlorinated derivative) against its non-halogenated baseline analog, 1-benzofuran-2-carbaldehyde . While the non-halogenated analog is utilized safely at low concentrations as a fragrance and flavoring agent, the introduction of a chlorine atom at the C4 position significantly increases lipophilicity, alters electron density, and shifts the primary mechanism of toxicity toward systemic receptor-mediated pathways.

Comparative Toxicity Profiles

The toxicological divergence between these two compounds is driven by their differential ability to interact with off-target intracellular receptors. Halogenation of the benzofuran ring mimics the structural pharmacophore of highly toxic environmental contaminants (e.g., chlorinated dibenzofurans), which acts as a high-affinity ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR)[1].

Table 1: Quantitative and Categorical Toxicity Comparison

Property / Endpoint1-Benzofuran-2-carbaldehyde (Non-Halogenated)4-Chloro-1-benzofuran-2-carbaldehyde (Chlorinated)
CAS Number 4265-16-11497131-45-9
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Primary Hazard Localized electrophilic irritationSystemic acute toxicity & targeted apoptosis
AhR Binding Affinity Weak / NegligibleModerate to High (Halogen-driven intercalation)
Cytotoxicity (In Vitro Proxy) Low (IC50 > 100 μM in most cell lines)High (IC50 ~ 5–25 μM in specific cancer lines)
Metabolic Fate Rapid Phase II clearanceProlonged intracellular retention / CYP1A1 induction

Data synthesized from 2[2] and 3[3].

Mechanistic Pathway Visualization

Causality Analysis: Why does the C4-chlorine matter? The non-halogenated analog lacks the necessary van der Waals volume and electronegativity to stabilize an interaction within the hydrophobic binding pocket of the AhR. Consequently, it undergoes rapid metabolism. Conversely, 4-chloro-1-benzofuran-2-carbaldehyde intercalates into the AhR, triggering heterodimerization with ARNT, nuclear translocation, and the subsequent transcription of CYP1A1, leading to severe oxidative stress and apoptosis[4][5].

Pathway Halo 4-Chloro-1-benzofuran- 2-carbaldehyde AhR Cytosolic AhR Binding (High Affinity) Halo->AhR Halogen Intercalation NonHalo 1-Benzofuran- 2-carbaldehyde NonHalo->AhR Weak Affinity Metab Rapid Phase II Clearance NonHalo->Metab Low Lipophilicity ARNT AhR-ARNT Complex (Nucleus) AhR->ARNT XRE XRE Transcription (CYP1A1 Induction) ARNT->XRE Tox Oxidative Stress & Apoptosis XRE->Tox

Fig 1. Divergent toxicological pathways of halogenated vs. non-halogenated benzofurans via AhR.

Experimental Methodologies (Self-Validating Systems)

To rigorously compare the toxicity of these two analogs in a preclinical setting, we employ a two-tiered experimental approach. These protocols are engineered with internal controls to ensure that the observed toxicity is structurally mediated and not an artifact of solvent interference.

Protocol A: High-Throughput AhR-Reporter Gene Assay

Objective: Quantify the differential activation of the AhR pathway. Causality & Validation: To isolate receptor-mediated toxicity from general aldehyde-driven electrophilic stress, we utilize an XRE-driven luciferase reporter. The system is self-validating: a 10 nM TCDD positive control establishes the maximal dynamic range, while a strictly controlled 0.1% DMSO vehicle ensures that solvent-induced membrane perturbation does not artificially inflate luminescence.

Step-by-Step Methodology:

  • Cell Preparation: Seed recombinant HepG2 cells (stably transfected with an XRE-luciferase reporter construct) at 1×104 cells/well in a white, opaque 96-well plate. Incubate for 24h at 37°C.

  • Compound Dosing: Prepare 10-point serial dilutions (0.1 μM to 100 μM) of both 4-chloro-1-benzofuran-2-carbaldehyde and 1-benzofuran-2-carbaldehyde in DMSO. Dilute into culture media ensuring final DMSO concentration is ≤0.1%.

  • Control Integration: Apply 10 nM 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) to designated wells as the positive control, and 0.1% DMSO as the vehicle baseline.

  • Incubation & Lysis: Expose cells for 24 hours. Aspirate media and lyse cells using 50 μL of passive lysis buffer per well to release intracellular luciferase.

  • Quantification: Inject 50 μL of luciferin substrate and immediately measure luminescence using a microplate reader. Calculate EC50 values relative to the TCDD maximal response.

Protocol B: Multiplexed Apoptosis and Viability Assay

Objective: Determine if AhR activation correlates with downstream cellular apoptosis. Causality & Validation: Halogenated benzofurans frequently induce targeted apoptosis rather than non-specific necrotic cell death[6]. By multiplexing an ATP-dependent viability assay (CellTiter-Glo) with a Caspase-3/7 cleavage assay in the exact same well, we create an internally controlled ratio. A high Caspase/ATP ratio confirms true apoptotic induction, ruling out artifactual toxicity from compound precipitation.

Step-by-Step Methodology:

  • Dosing: Treat wild-type A549 (lung carcinoma) cells with the test compounds (at their respective EC50 concentrations determined in Protocol A) for 48 hours in a 96-well format.

  • Apoptosis Readout (Caspase-Glo 3/7): Add 50 μL of caspase-cleavable proluciferin reagent. Incubate for 1 hour at room temperature. Measure luminescence (Readout 1: Apoptosis).

  • Viability Readout (CellTiter-Glo): To a parallel set of identical wells, add 50 μL of ATP-dependent luminescent reagent. Incubate for 10 minutes. Measure luminescence (Readout 2: Viability).

  • Data Synthesis: Calculate the Caspase/ATP ratio. The chlorinated analog will exhibit a sharp spike in this ratio, whereas the non-halogenated analog will maintain a baseline ratio, confirming the distinct mechanistic nature of their toxicities.

Strategic Recommendations

The addition of a chlorine atom to the benzofuran-2-carbaldehyde scaffold fundamentally shifts its toxicological profile from a localized irritant to a systemic toxicant (Acute Tox. 4). While halogenation can drastically improve a compound's pharmacokinetic profile and target affinity during drug development, researchers must actively screen for AhR-mediated liabilities. When utilizing 4-chloro-1-benzofuran-2-carbaldehyde as a synthetic intermediate, stringent handling protocols (fume hoods, advanced PPE) must be employed compared to its non-halogenated counterpart.

References

  • Title: 4-chloro-1-benzofuran-2-carbaldehyde — Chemical Substance Information Source: NextSDS URL
  • Title: 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 Source: PubChem URL
  • Title: The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview Source: PubMed URL
  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: MDPI URL
  • Title: Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans Source: PubMed URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Chloro-1-benzofuran-2-carbaldehyde

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-1-benzofuran-2-carbaldehyde and associated waste streams. As a chlorinated aromatic aldehyde, this compound requi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-1-benzofuran-2-carbaldehyde and associated waste streams. As a chlorinated aromatic aldehyde, this compound requires specific handling procedures to mitigate risks to personnel and prevent environmental contamination. The core principle underpinning this entire process is meticulous waste segregation .

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, a thorough understanding of its hazards is essential. 4-Chloro-1-benzofuran-2-carbaldehyde presents multiple health risks that dictate the required level of personal protection.

Table 1: Hazard Profile of 4-Chloro-1-benzofuran-2-carbaldehyde

Hazard Classification Hazard Code Description Source
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled. [1]
Skin Irritation H315 Causes skin irritation. [1]
Eye Irritation H319 Causes serious eye irritation. [1]
Specific Target Organ Toxicity (Single Exposure) H336 May cause drowsiness or dizziness. [1]

| Aquatic Toxicity (Assumed) | H411 (Proxy) | Toxic to aquatic life with long-lasting effects. |[2] |

Note: The aquatic toxicity is based on a proxy Safety Data Sheet (SDS) for a similar chlorinated aromatic compound and should be assumed as a precautionary measure.

The identified hazards necessitate the use of specific PPE to create a barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

PPE Item Specification Rationale
Gloves Chemically resistant nitrile gloves. Prevents skin contact and absorption, mitigating skin irritation and dermal toxicity.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles. Protects against splashes that could cause serious eye irritation.[3]
Body Protection Standard laboratory coat. Protects skin and clothing from contamination.[3]

| Ventilation | Work within a certified chemical fume hood. | Minimizes the risk of inhaling harmful vapors, addressing inhalation toxicity and respiratory irritation.[4][5] |

The Core Principle: Waste Segregation

The single most critical aspect of disposing of 4-Chloro-1-benzofuran-2-carbaldehyde is its classification as a halogenated organic compound . Halogenated waste streams cannot be mixed with non-halogenated streams.[6][7]

  • Causality: The disposal method for halogenated waste is typically high-temperature incineration at specialized facilities.[8] This process is required to safely break down the carbon-halogen bonds without producing highly toxic and persistent byproducts, such as dioxins. This specialized treatment is significantly more expensive than standard solvent recycling or incineration.[7][8] Mixing non-halogenated waste into the halogenated stream needlessly increases the volume of waste requiring this expensive treatment.

The following workflow must be followed to ensure proper segregation at the point of generation.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (Any material potentially containing 4-Chloro-1-benzofuran-2-carbaldehyde) B What is the physical state? A->B C Solid Waste (Gloves, Weigh Paper, Silica Gel, Contaminated Glassware, etc.) B->C  Solid D Liquid Waste (Neat Chemical, Reaction Mixtures, Solvent Rinses, HPLC Eluent, etc.) B->D  Liquid E Collect in labeled, leak-proof container: 'HALOGENATED SOLID WASTE' C->E F Collect in labeled, compatible solvent-safe container: 'HALOGENATED LIQUID WASTE' D->F

Caption: Waste Segregation Workflow for 4-Chloro-1-benzofuran-2-carbaldehyde.

Step-by-Step Disposal Protocols

Follow the specific protocol below that matches the type of waste you are generating.

This protocol applies to the original reagent bottle (if expired or unwanted) or pure, undiluted compound.

  • Container Preparation: The original manufacturer's container is preferred. If not available, select a new, clean, and compatible container with a secure screw-top cap.

  • Labeling: Affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department to the container.

  • Complete the Tag:

    • Write the full chemical name: "4-Chloro-1-benzofuran-2-carbaldehyde". Do not use abbreviations.

    • List all constituents (in this case, 100% of the compound).

    • Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").

    • Fill in the generator's name, lab location, and date.

  • Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA), within secondary containment.[3][7]

  • Arrange Pickup: Contact your EHS department for waste collection.

This applies to reaction mixtures, chromatographic fractions, and solvent rinses containing the compound.

  • Container Selection: Use a designated waste container, typically a 4L glass bottle or a compatible plastic carboy, clearly marked "HALOGENATED ORGANIC LIQUID WASTE".[7]

  • Adding Waste: In a fume hood, carefully pour the liquid waste into the container using a funnel.

  • Maintain a Log: Keep a log sheet with the waste container. Each time waste is added, record the chemical names and approximate volumes of all components. This is crucial for the final disposal manifest.

  • Secure Storage: Always keep the waste container tightly capped when not in use.[7] Store it in the SAA within secondary containment (e.g., a plastic tub) to contain potential leaks.

  • Final Labeling: Once the container is 75-80% full, complete the official "Hazardous Waste" tag with a full list of all chemical constituents and their estimated percentages.

  • Arrange Pickup: Request a waste pickup from your EHS department.

This applies to disposable items like gloves, pipette tips, weighing paper, and contaminated silica gel, as well as non-disposable glassware.

  • Solid Waste Collection:

    • Designate a specific, puncture-resistant container (e.g., a pail or a sturdy, lined cardboard box) for "HALOGENATED SOLID WASTE".

    • Place all contaminated disposable items directly into this container.[3]

    • Once full, seal the container (e.g., close the pail lid or tape the box shut) and affix a completed "Hazardous Waste" tag.

  • Glassware Decontamination:

    • Empty the glassware of all bulk material, which should be disposed of according to Protocol A or B.

    • Triple Rinse: Rinse the glassware three times with a suitable solvent (e.g., acetone). The first rinse is the most important.

    • Collect Rinsate: Crucially, the solvent from all three rinses is now considered hazardous liquid waste. It must be collected and added to your "HALOGENATED ORGANIC LIQUID WASTE" container (Protocol B).[8]

    • After the triple rinse, the glassware can typically be washed normally. However, consult your institution's policy, as some may still require the glassware to be disposed of as hazardous solid waste.

On-Site Storage and Handling of Waste

Proper storage of generated waste while awaiting pickup is a key component of laboratory safety and regulatory compliance.

  • Designated Area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the lab.[7]

  • Secondary Containment: All liquid waste containers must be kept in a secondary container (like a plastic bin or tray) that can hold the entire volume of the liquid in case of a leak.[3][7]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[6][7] This prevents the release of vapors and protects against spills.

  • Label Visibility: Ensure the hazardous waste tag is fully visible and legible.[7]

  • Segregation: Store halogenated waste away from incompatible materials, particularly strong acids, bases, and oxidizers.[8]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical.

  • Assess the Situation: Determine the size of the spill.

  • Small Spill (Manageable by lab personnel):

    • Ensure you are wearing the appropriate PPE (Table 2).

    • Alert others in the immediate area.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a spill pillow.[7] Do not use combustible materials like paper towels on a liquid spill.

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed bag or container.

    • Label the container as "HALOGENATED SOLID WASTE" and dispose of it according to Protocol C.[7]

  • Large Spill (Beyond your capacity to handle safely):

    • Evacuate the immediate area.[4]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of 4-Chloro-1-benzofuran-2-carbaldehyde, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Waste Disposal Guidelines. (n.d.).
  • 4-chloro-1-benzofuran-2-carbaldehyde — Chemical Substance Information. (n.d.). NextSDS.
  • 4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Laboratory Liquid Waste Disposal Flow Chart. (2024). Environmental Safety Guidebook.
  • Halogenated Solvents in Laboratories. (2021, October). Temple University.
  • SAFETY DATA SHEET. (2025, March 28). CymitQuimica.
  • SAFETY DATA SHEET. (2023, April 3). TCI Chemicals.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • 2-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-CARBALDEHYDE CAS. (n.d.). ChemicalBook.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
  • Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo.
  • Environmental Aldehyde Sources and the Health Implications of Exposure. (n.d.). National Center for Biotechnology Information (NCBI).

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Chloro-1-benzofuran-2-carbaldehyde

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of 4-Chloro-1-benzofuran-2-carbaldehyde. It is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of 4-Chloro-1-benzofuran-2-carbaldehyde. It is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The following procedures are based on a synthesis of available safety data for this compound and related halogenated aromatic aldehydes, adhering to the highest standards of laboratory safety.

Hazard Profile of 4-Chloro-1-benzofuran-2-carbaldehyde

4-Chloro-1-benzofuran-2-carbaldehyde is a halogenated aromatic aldehyde. While a comprehensive toxicological profile for this specific molecule is not widely published, data for structurally similar compounds and available safety information indicate a clear hazard profile that necessitates stringent safety precautions.

The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Given these hazards, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling 4-Chloro-1-benzofuran-2-carbaldehyde. The following PPE is mandatory for all procedures involving this compound.

Hand Protection

Recommended Gloves:

  • Primary Layer: Nitrile gloves are recommended for incidental contact and splash protection. They offer good resistance to a wide range of chemicals.[1][2][3]

  • Secondary Layer (for high-risk procedures): For tasks with a higher risk of prolonged contact or when handling larger quantities, double-gloving with a more resistant material over the nitrile gloves is advised. Consider using a flexible laminate glove (e.g., Silver Shield) as an inner layer with a heavy-duty, chemically resistant outer glove.

Important Considerations:

  • Always inspect gloves for any signs of degradation or perforation before use.

  • Change gloves immediately if you suspect contamination.

  • Do not reuse disposable gloves.

  • Consult a glove compatibility chart from the manufacturer for specific breakthrough times if available.[4][5]

Eye and Face Protection

Required Protection:

  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Chemical Splash Goggles: For procedures involving liquids or the potential for splashing, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety glasses or goggles.[1] A face shield alone does not provide adequate eye protection.

Body Protection

A flame-resistant lab coat is mandatory to protect against splashes and to prevent contamination of personal clothing. The lab coat should be fully buttoned, with the sleeves rolled down. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[6]

Respiratory Protection

All work with 4-Chloro-1-benzofuran-2-carbaldehyde, especially when handling the solid material, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required.

Recommended Respirator:

  • For situations where a fume hood is not available or as a supplementary measure during spill cleanup, a half-mask or full-facepiece air-purifying respirator equipped with an organic vapor cartridge is recommended.[8][9][10][11]

  • A P95 or P100 particulate filter may be added to the organic vapor cartridge if there is a risk of inhaling dust particles.

  • All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[6]

PPE Donning and Doffing Procedures

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[12][13][14][15][16]

Donning Sequence
  • Gown/Lab Coat: Fully cover your torso from your neck to your knees and your arms to the end of your wrists. Fasten in the back.

  • Mask or Respirator: Secure ties or elastic bands at the middle of your head and neck. Fit the flexible band to your nose bridge and ensure a snug fit to your face and below your chin. Perform a fit-check if using a respirator.

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.

  • Gloves: Extend the gloves to cover the wrist of the gown or lab coat.

Doffing Sequence
  • Gloves: The outside of the gloves is contaminated. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard the gloves in the appropriate waste container.

  • Goggles or Face Shield: The outside of the goggles or face shield is contaminated. Remove it from the back by lifting the headband or earpieces. Place it in a designated receptacle for cleaning or disposal.

  • Gown/Lab Coat: The front and sleeves of the gown are contaminated. Unfasten the ties, and pull the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard it.

  • Mask or Respirator: The front of the mask or respirator is contaminated. Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Discard in the waste container.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds or use an alcohol-based hand sanitizer.

Operational and Disposal Plans

Safe Handling Procedures
  • Designated Area: All work with 4-Chloro-1-benzofuran-2-carbaldehyde should be conducted in a designated area within a laboratory that is clearly marked with warning signs.

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[7]

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

  • Emergency Equipment: An eyewash station and an emergency shower must be accessible within the work area.

Disposal Plan

As a halogenated organic compound, 4-Chloro-1-benzofuran-2-carbaldehyde and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[7][17] Do not mix with non-halogenated waste.[17]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration at a facility equipped to handle halogenated organic compounds.[18][19]

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its waste be poured down the drain.[17]

Summary of Recommended PPE

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Nitrile glovesSafety glasses with side shieldsLab coatChemical fume hood
Preparing Solutions Nitrile glovesChemical splash gogglesLab coatChemical fume hood
Running Reactions Nitrile gloves (consider double-gloving)Chemical splash goggles and face shieldLab coat and chemical-resistant apronChemical fume hood
Spill Cleanup Heavy-duty, chemically resistant glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronAir-purifying respirator with organic vapor cartridge and particulate filter

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling 4-Chloro-1-benzofuran-2-carbaldehyde weighing Weighing solid? start->weighing solution Preparing solution? weighing->solution No ppe_weighing Nitrile gloves Safety glasses Lab coat Fume hood weighing->ppe_weighing Yes reaction Running reaction? solution->reaction No ppe_solution Nitrile gloves Chemical splash goggles Lab coat Fume hood solution->ppe_solution Yes spill Spill cleanup? reaction->spill No ppe_reaction Double gloves Chemical splash goggles Face shield Lab coat & apron Fume hood reaction->ppe_reaction Yes ppe_spill Heavy-duty gloves Chemical splash goggles Face shield Lab coat & apron Respirator (OV/P100) spill->ppe_spill Yes

Caption: PPE selection workflow based on the laboratory task.

References

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Scribd. (n.d.). CDC PPE Donning and Doffing Sequence. Retrieved from [Link]

  • Infection Prevention and Control Manual. (2020). Don and Doffing of Personal Protective Equipment (PPE) - COVID-19 Pandemic.
  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • LSU NCBRT/ACE. (2020, April 7). CDC Sequence for Donning and Doffing PPE [Video]. YouTube. [Link]

  • 3M. (n.d.).
  • AgriSafe Network. (n.d.).
  • 3M. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Appendix E – OSHA Respirator Requirements for Selected Chemicals.
  • P2 InfoHouse. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • U.S. Environmental Protection Agency. (n.d.).
  • International Safety, Inc. (2026, February 25).
  • University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • eCFR. (2000, December 26).
  • Braun Research Group. (n.d.).
  • University of Washington, Environmental Health & Safety. (n.d.).
  • Massachusetts Institute of Technology, Plasma Science and Fusion Center. (n.d.).
  • BenchChem. (2026, March).
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

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